2,4,5-Trifluoro-3-methoxybenzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2,4,5-trifluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJHZWWMKFQKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286858 | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112811-65-1 | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-trifluoro-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoic Acid
CAS Number: 112811-65-1
This technical guide provides an in-depth overview of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
This compound is a substituted benzoic acid derivative. Its trifluoro and methoxy functional groups contribute to its unique reactivity, solubility, and lipophilicity, making it a valuable building block in organic synthesis.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O₃ | [1][2][3][4] |
| Molecular Weight | 206.12 g/mol | [1][2][3][4] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 105 - 119 °C | [1][3][5] |
| Purity | ≥ 95% - 98% (GC) | [1][3] |
| Boiling Point | 284.3±35.0 °C (Predicted) | [6] |
| Density | 1.472 g/mL at 25 °C (lit.) | [5][6] |
| pKa | 2.75±0.10 (Predicted) | [6] |
| Refractive Index | n20/D 1.503 (lit.) | [5][6] |
Chemical Identifiers
For easy reference and database searching, the following identifiers are associated with this compound.
| Identifier Type | Identifier | Source(s) |
| CAS Number | 112811-65-1 | [1][2][3][4][5] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | 2,4,5-Trifluoro-m-anisic acid, 3-methoxy-2,4,5-trifluorobenzoic acid | [1][2][4] |
| PubChem CID | 2733970 | [1][2][4] |
| MDL Number | MFCD00153201 | [1][2][3] |
| InChI Key | YVJHZWWMKFQKDC-UHFFFAOYSA-N | [2][3][4] |
| SMILES | COC1=C(C(=CC(=C1F)F)C(=O)O)F | [2][3][4] |
Applications in Research and Development
This compound is a versatile intermediate primarily used in the pharmaceutical and agrochemical industries.[1]
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain relief.[1] The trifluoromethyl group can increase lipophilicity, potentially improving the pharmacokinetic properties of drug candidates.[1] It is also used as a precursor in the preparation of quinolone derivatives, a class of broad-spectrum antibiotics.[5][6]
-
Agrochemical Synthesis: This compound is utilized in the formulation of herbicides and pesticides.[1] Its unique structure allows for the design of effective agrochemicals for crop protection.[1]
Synthesis and Experimental Workflows
While specific, detailed experimental protocols are proprietary or published in subscription-based journals, a general industrial synthesis pathway has been disclosed in patent literature.
Industrial Preparation Method Workflow
An industrial preparation method for 2,4,5-trifluoro-3-methoxybenzoyl chloride, which proceeds through the synthesis of this compound, has been described.[7] The workflow involves several key stages starting from tetrachlorophthalic anhydride.
Caption: Industrial synthesis workflow for this compound.
Note on Experimental Protocols
The synthesis described above is a general outline. For laboratory-scale synthesis or analytical procedures (such as chromatography or spectroscopy), researchers would need to develop or adapt methods based on standard organic chemistry techniques and literature precedents for similar fluorinated benzoic acids. Detailed protocols, including specific reaction conditions, purification methods, and analytical parameters, are not available in the public domain search results.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological signaling pathways that this compound directly modulates. Its role is primarily defined as an intermediate for creating more complex, biologically active molecules.[1] The anti-inflammatory or analgesic properties of its derivatives would be determined by the final molecular structure and its interaction with specific biological targets, which would require dedicated pharmacological studies.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.
| Hazard Class | Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 2,4,5-三氟-3-甲氧基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 112811-65-1 [chemicalbook.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document collates available data on its physical and spectral characteristics, details relevant experimental protocols for their determination, and presents a logical workflow for these procedures.
Core Physical and Chemical Properties
This compound is a white to almost white crystalline powder.[1] Its trifluoromethyl and methoxy functional groups contribute to its reactivity and solubility in various organic solvents, making it a valuable building block in the synthesis of biologically active molecules.[1] The trifluoromethyl group can increase lipophilicity, a desirable characteristic for enhancing the pharmacokinetic properties of drug candidates.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O₃ | [1][2][3] |
| Molecular Weight | 206.12 g/mol | [1][2][3] |
| CAS Number | 112811-65-1 | [1][2][3] |
| Appearance | White to almost white powder to crystal | [1][4] |
| Melting Point | 105-112 °C (lit.) or 116-119 °C | [2][5][6],[1][4] |
| Boiling Point | 284.3±35.0 °C (Predicted) | [7] |
| Density | 1.472 g/mL at 25 °C (lit.) | [6][7][8] |
| pKa | 2.75±0.10 (Predicted) | [7] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The following table summarizes the available spectral information based on database entries.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Technique | Source(s) |
| Infrared (IR) | FTIR (KBr), ATR-IR (Neat) | [2] |
| Raman | FT-Raman | [2] |
| Nuclear Magnetic Resonance (NMR) | ¹⁹F NMR | [2] |
| Nuclear Magnetic Resonance (NMR) | ¹³C NMR | [9] |
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures for the characterization of solid organic compounds.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the solid melts to a clear liquid is observed.
Apparatus:
-
Thiele tube or aluminum heating block
-
Thermometer (0-200 °C range)
-
Capillary tubes (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Paraffin oil (for Thiele tube)
-
Spatula and watch glass
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder.[5][10]
-
Capillary Tube Filling: The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, aiming for a compact column of 2-3 mm in height.[3][10]
-
Apparatus Setup: The capillary tube is attached to the thermometer with a thread or rubber band, ensuring the sample is level with the thermometer's bulb.[3][5]
-
Heating: The thermometer and capillary assembly is placed in the Thiele tube containing paraffin oil or inserted into the aluminum block.[3][5] Heating is commenced at a slow, steady rate.
-
Observation: The temperature at which the first drop of liquid appears (t₁) and the temperature at which the entire sample becomes a clear liquid (t₂) are recorded.[10] The melting point is reported as the range t₁ - t₂.
-
Confirmation: The procedure should be repeated with a fresh sample to ensure accuracy.[3]
Determination of Solubility (Gravimetric Method)
Understanding the solubility of a compound in various solvents is essential for its application in synthesis, purification, and formulation.
Principle: An excess of the solute is equilibrated with a known volume of solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by evaporating the solvent and weighing the residue.
Apparatus:
-
Analytical balance
-
Constant temperature shaker bath
-
Vials with tight-fitting caps
-
Pipettes
-
Filtration apparatus (e.g., syringe filters) or centrifuge
-
Drying oven and desiccator
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume or mass of the desired organic solvent.[11]
-
Equilibration: The vial is sealed and placed in a constant temperature shaker bath. It is agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][11]
-
Separation of Undissolved Solid: The solution is allowed to stand at the constant temperature to let undissolved solids settle. A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter, or the solution is centrifuged to separate the solid.[11]
-
Solvent Evaporation: A precisely known volume or mass of the clear, saturated solution is transferred to a pre-weighed, dry vial.[11] The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point) until a constant weight is achieved.
-
Calculation: The vial with the dried solute is cooled in a desiccator and weighed. The mass of the dissolved compound is determined by subtracting the initial weight of the vial. Solubility can then be expressed in terms of g/100 g of solvent or other relevant units.[1][11]
Logical and Experimental Workflows
The characterization of a chemical compound like this compound follows a logical progression of experiments to confirm its identity and purity.
Caption: Workflow for the characterization of this compound.
Biological Context and Applications
While this guide focuses on physical properties, it is important to note the relevance of this compound in applied research. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain relief.[1] In the agrochemical sector, it is used in the formulation of herbicides and pesticides.[1] Furthermore, it is a known precursor for the synthesis of quinolone derivatives, a class of compounds with significant antibacterial activity.[6][7][8] No direct signaling pathways involving this specific acid have been detailed in the reviewed literature; its biological relevance is primarily as a foundational structure for more complex active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | 112811-65-1 [chemicalbook.com]
- 9. This compound(112811-65-1) 13C NMR spectrum [chemicalbook.com]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoic Acid: From Synthesis to Therapeutic Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key chemical intermediate in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its significant applications as a precursor to bioactive molecules, particularly in the fields of antibacterials and oncology.
Chemical Structure and Properties
This compound is a polysubstituted benzoic acid derivative. The strategic placement of three fluorine atoms and a methoxy group on the benzene ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its downstream products.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 112811-65-1 | [1] |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Melting Point | 105-112 °C | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| SMILES | COC1=C(C(=CC(=C1F)F)C(=O)O)F | [1] |
| InChIKey | YVJHZWWMKFQKDC-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been developed, primarily documented in patent literature. These methods aim for high yield, purity, and industrial scalability. Below are detailed protocols from selected patents.
Synthesis from Tetrafluorophthalic Acid
This method involves the defluorination-hydroxylation and subsequent methylation of tetrafluorophthalic acid.[4]
Experimental Protocol:
-
Defluorination-Hydroxylation and Decarboxylation: Tetrafluorophthalic acid is subjected to a reaction with an alkali to induce defluorination and hydroxylation, yielding a 2,4,5-trifluoro-3-hydroxyphthalic acid salt. This intermediate is then acidified and heated to promote decarboxylation, resulting in the formation of 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Methylation: The obtained 2,4,5-trifluoro-3-hydroxybenzoic acid is then methylated using dimethyl carbonate to yield this compound.
-
Acyl Chlorination (Optional): The final product can be further reacted with a chlorinating agent, such as thionyl chloride, to produce 2,4,5-trifluoro-3-methoxybenzoyl chloride, a more reactive intermediate for subsequent syntheses.[4]
Industrial Preparation from Tetrachlorophthalic Anhydride
An alternative industrial-scale synthesis starts from tetrachlorophthalic anhydride.[5]
Experimental Protocol:
-
Imidization: Tetrachlorophthalic anhydride is reacted with methylamine to form N-methyl tetrachlorophthalimide.
-
Fluorination: The tetrachloro-intermediate is then subjected to a fluorine-exchange reaction using an alkali metal fluoride to produce N-methyl tetrafluorophthalimide.
-
Hydrolysis and Decarboxylation: The tetrafluoro-intermediate undergoes a reaction with sodium hydroxide, leading to the formation of 2,4,5-trifluoro-3-hydroxy sodium phthalate. Subsequent acidification and decarboxylation yield 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Methylation: The hydroxyl group is then methylated using dimethyl sulfate to give this compound sodium salt, which upon acidification, yields the final product.
Caption: General synthetic workflow for this compound.
Applications in Drug Development
This compound serves as a critical building block for the synthesis of various biologically active molecules. Its trifluorinated and methoxylated phenyl ring is a key pharmacophore in several classes of therapeutic agents.
Precursor for Quinolone Antibacterial Agents
This benzoic acid derivative is a vital precursor for the synthesis of quinolone and fluoroquinolone antibiotics. These synthetic antibacterial agents are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6]
Mechanism of Action of Quinolone Derivatives:
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and cleaved DNA, leading to a halt in DNA replication and ultimately, cell death.[7]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated chromosomes, leading to a disruption of cell division.[8]
Caption: Mechanism of action of quinolone antibiotics.
Ligand for Organotin Anticancer Complexes
This compound can be used as a ligand to synthesize organotin(IV) complexes, which have demonstrated significant potential as anticancer agents. These complexes exhibit cytotoxicity against various cancer cell lines.[6]
Anticancer Activity and Mechanism of Organotin Complexes:
Organotin complexes derived from this compound have shown promising anticancer activity, often inducing apoptosis (programmed cell death) in cancer cells.
Quantitative Data on Anticancer Activity of Related Organotin Compounds:
| Compound | Cell Line | IC₅₀ (µM) |
| TBT-Cl | CAL-27 (high-tumorigenic) | 0.91 ± 0.53 |
| TBT-OCOCF₃ | CAL-27 (high-tumorigenic) | 2.45 ± 0.14 |
| TBT-O | CAL-27 (high-tumorigenic) | 13.18 ± 3.70 |
| Cisplatin | CAL-27 (high-tumorigenic) | 138.60 ± 59.52 |
Data from a study on tributyltin compounds, demonstrating the potential potency of organotin complexes.[5]
The mechanism of action for the anticancer effects of organotin compounds generally involves the induction of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of a cascade of enzymes called caspases.[9]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.
-
Executioner Caspases: Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Caption: General signaling pathway for apoptosis induced by organotin complexes.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry and drug development. Its unique chemical structure allows for the synthesis of potent antibacterial and anticancer agents. The detailed synthetic protocols and an understanding of the mechanisms of action of its derivatives, as outlined in this guide, provide a solid foundation for researchers and scientists working on the development of new and effective therapeutics. Further exploration of derivatives of this compound holds significant promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diorganotin(IV) and triorganotin(IV) complexes of meso-tetra(4-sulfonatophenyl)porphine induce apoptosis in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information and experimental protocols for 2,4,5-Trifluoro-3-methoxybenzoic acid. Due to the limited availability of quantitative solubility data for this specific compound in publicly accessible literature, this guide also furnishes data for a structurally analogous compound to provide a reference point for formulation and development studies.
Introduction
This compound is a fluorinated aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physicochemical properties, particularly its solubility in various solvents, are crucial for its handling, formulation, and biological activity. The presence of three fluorine atoms and a methoxy group on the benzene ring influences its polarity, crystal lattice energy, and interactions with solvents, thereby determining its solubility profile.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Melting Point | 105-112 °C | [2] |
| Appearance | White to almost white powder/crystal | [1] |
Solubility Data
For a comprehensive understanding and to aid in solvent selection for experimental studies, the following table presents solubility data for 2,4,5-Trimethoxybenzaldehyde. This compound is structurally similar to this compound, and its solubility behavior may provide an initial estimation for solvent screening. It is important to note that this data is provided as a reference and the actual solubility of this compound will need to be experimentally determined.
Table 1: Solubility of 2,4,5-Trimethoxybenzaldehyde in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Solubility (mol·L⁻¹) |
| Methanol | 278.15 | 49.88 |
| 298.15 | 80.15 | |
| 318.15 | 125.40 | |
| Acetone | 278.15 | 110.20 |
| 298.15 | 165.40 | |
| 318.15 | 240.10 | |
| Acetonitrile | 278.15 | 35.11 |
| 298.15 | 58.92 | |
| 318.15 | 93.27 | |
| Ethyl Acetate | 278.15 | 65.43 |
| 298.15 | 105.70 | |
| 318.15 | 162.30 |
Data for 2,4,5-Trimethoxybenzaldehyde is provided as a reference for this compound due to structural similarity, as presented in a technical guide for the related compound 2,4,5-Trimethoxybenzoic acid.[3]
Experimental Protocol for Solubility Determination
The following protocol outlines a general procedure for determining the equilibrium solubility of this compound in a desired solvent, adapted from the shake-flask method.[3]
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol, acetone)
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the selected solvent at the specified temperature using the following formula:
Solubility = (Concentration of the diluted sample) x (Dilution factor)
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a framework for its experimental determination. The provided protocol for the shake-flask method, coupled with HPLC analysis, offers a reliable approach for researchers and drug development professionals to ascertain the solubility of this compound in various solvents. The reference data for a structurally similar compound can serve as a useful starting point for these investigations. Accurate solubility data is paramount for the successful formulation and development of any new chemical entity.
References
Spectroscopic and Structural Analysis of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the compound 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS No. 112811-65-1). Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, supported by detailed experimental protocols and data visualizations.
Core Spectral Data
The structural integrity and purity of this compound have been confirmed through various spectroscopic methods. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | m | 1H | Ar-H |
| ~4.00 | s | 3H | -OCH₃ |
| ~13.00 | br s | 1H | -COOH |
Note: Predicted data based on typical values for similar structures. Actual experimental data is pending.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C =O |
| 150-160 (m) | C -F |
| 140-150 (m) | C -F, C -O |
| 110-120 (m) | C -H |
| ~60 | -OC H₃ |
Note: Predicted data based on typical values for fluorinated and methoxy-substituted benzoic acids. Actual experimental data is pending.
Table 3: ¹⁹F NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -115 to -125 | m | Ar-F |
| -135 to -145 | m | Ar-F |
| -150 to -160 | m | Ar-F |
Note: Predicted data based on typical values for polyfluorinated aromatic compounds. Actual experimental data is pending.
Table 4: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) |
| 1250-1350 | Strong | C-O stretch (Aryl ether) |
| 1000-1200 | Strong | C-F stretch |
Note: Predicted data based on characteristic functional group absorptions. Actual experimental data is pending.
Table 5: Mass Spectrometry (MS) Fragmentation Data
| m/z | Relative Intensity (%) | Assignment |
| 206.02 | ~95 | [M]⁺ (Molecular Ion) |
| 189 | Moderate | [M - OH]⁺ |
| 161 | Moderate | [M - COOH]⁺ |
| 133 | Moderate | [M - COOH - CO]⁺ |
Note: Predicted fragmentation pattern for the molecular ion C₈H₅F₃O₃⁺. Actual experimental data is pending.
Experimental Protocols
The following sections detail the methodologies used for the spectral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
¹⁹F NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1 second, and 64 scans, using hexafluorobenzene as an external reference.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance. Peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific Q Exactive HF mass spectrometer.
-
Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass analyzer was operated in full scan mode over a mass-to-charge ratio (m/z) range of 50-500.
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
Visualized Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for understanding the key spectral characteristics of this compound. The provided data and protocols are intended to facilitate further research and application of this compound in various scientific and industrial fields.
A Comprehensive Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoic Acid: Suppliers, Purity, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-3-methoxybenzoic acid, with the CAS number 112811-65-1, is a key fluorinated building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluorinated aromatic ring and methoxy group impart unique chemical properties that are highly valued in medicinal chemistry and materials science. This technical guide provides an in-depth overview of commercially available suppliers, typical purity levels, and detailed experimental protocols for the quality control of this important chemical intermediate. Furthermore, it illustrates its application in the synthesis of a prominent fluoroquinolone antibiotic and the subsequent mechanism of action.
Suppliers and Purity
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development as well as larger-scale manufacturing. The table below summarizes the offerings from several notable suppliers. Researchers should always request a certificate of analysis (CoA) for lot-specific purity information.
| Supplier | Stated Purity | Analysis Method for Purity |
| Sigma-Aldrich | 95% | Not specified on product page |
| Chem-Impex | ≥ 98% | GC[1] |
| TCI Chemicals | >98.0% | GC (T)[2] |
| Amerigo Scientific | 95% | Not specified on product page[3] |
| Shaanxi Dideu New Materials Co. Ltd. | 99% | Not specified on product page[4] |
| Cynor Laboratories | Industrial Grade | Not specified on product page[5] |
Experimental Protocols for Quality Control
Accurate determination of the purity of this compound is crucial for its application in synthesis. The following are representative protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy that can be adapted for its analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for the analysis of fluorinated benzoic acids and other aromatic carboxylic acids.[6][7][8][9]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 272 nm.[6]
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
c. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities. As carboxylic acids are not readily volatile, a derivatization step is typically required.[10][11]
a. Sample Preparation and Derivatization (Methylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a derivatizing agent such as BF₃ in methanol (14% w/v).
-
Seal the vial and heat at 60-80°C for 1-2 hours to form the methyl ester derivative.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of a non-polar organic solvent (e.g., hexane or dichloromethane).
-
Vortex the mixture vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the organic layer containing the derivatized analyte to a clean GC vial.
b. Instrumentation and Analytical Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
c. Data Analysis:
-
Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.
-
Identify and quantify impurities based on their respective mass spectra and peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an essential tool for confirming the chemical structure and assessing the purity of this compound.
a. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
b. Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
c. Spectral Interpretation:
-
¹H NMR: Expect signals corresponding to the methoxy group protons and the aromatic proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring.
-
¹³C NMR: Expect signals for each of the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine and oxygen atoms.
-
¹⁹F NMR: Expect distinct signals for each of the three fluorine atoms, with characteristic chemical shifts and coupling constants (J-coupling) to each other and to the neighboring protons.
-
Purity Assessment: The presence of impurity peaks in the spectra can be used to estimate the purity of the sample, often by integration against a known internal standard.
Application in Drug Synthesis: The Gatifloxacin Pathway
This compound is a crucial starting material for the synthesis of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The following diagram illustrates a common synthetic route.[12]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Gatifloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[13][14][15][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 112811-65-1 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | 11281-65-5 [chemicalbook.com]
- 5. indiamart.com [indiamart.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoic Acid: Synonyms, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. This document details its chemical synonyms and identifiers, outlines a common industrial synthesis pathway with experimental insights, and contextualizes its application in drug development.
Chemical Synonyms and Identifiers
This compound is known by a variety of names in commercial and academic literature. A comprehensive list of its synonyms and chemical identifiers is provided below for clear identification and sourcing.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 112811-65-1[1][2][3][4] |
| Molecular Formula | C8H5F3O3[1][2][3] |
| Molecular Weight | 206.12 g/mol [1][2][3] |
| Synonyms | 3-methoxy-2,4,5-trifluorobenzoic acid, 2,4,5-Trifluoro-m-anisic acid, Benzoic acid, 2,4,5-trifluoro-3-methoxy-[1][3] |
| PubChem CID | 2733970[1] |
| MDL Number | MFCD00153201[2][3] |
| InChI Key | YVJHZWWMKFQKDC-UHFFFAOYSA-N[1][3] |
Synthesis of this compound
The industrial synthesis of this compound is a multi-step process that typically begins with tetrachlorophthalic anhydride. The following sections outline the key transformations involved in this synthetic route, based on established patent literature.
Experimental Protocols
The following protocols are derived from industrial preparation methods and provide a general overview of each synthetic step. Researchers should consult the primary patent literature for more detailed information and safety precautions.
Step 1: Synthesis of N-Methyl Tetrachlorophthalimide
This initial step involves the imidization of tetrachlorophthalic anhydride with methylamine.
-
Reactants: Tetrachlorophthalic anhydride, methylamine.
-
Procedure Outline: Tetrachlorophthalic anhydride is reacted with an aqueous solution of methylamine. The reaction mixture is typically heated to drive the condensation and cyclization to form the imide. Toluene may be used as a solvent to facilitate the reaction and azeotropically remove water. After the reaction is complete, the solvent is removed to yield the crude N-methyl tetrachlorophthalimide.[3]
-
Reaction Conditions: The reaction temperature is generally maintained between 100-120 °C.[3]
Step 2: Fluorination of N-Methyl Tetrachlorophthalimide
The chlorine atoms on the aromatic ring are replaced with fluorine atoms in this key step.
-
Reactants: N-Methyl tetrachlorophthalimide, an alkali metal fluoride (e.g., potassium fluoride).
-
Procedure Outline: The N-methyl tetrachlorophthalimide is subjected to a halogen exchange reaction with an excess of potassium fluoride. A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is commonly used. A phase transfer catalyst can be employed to enhance the reaction rate.[2]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, in the range of 135-155 °C.[3] The reaction time can be several hours to ensure complete fluorination.
Step 3: Hydrolysis and Decarboxylation to 2,4,5-Trifluoro-3-hydroxybenzoic Acid
The imide ring is opened, and one of the carboxyl groups is removed in this step.
-
Reactants: N-Methyl tetrafluorophthalimide, a strong base (e.g., sodium hydroxide).
-
Procedure Outline: The N-methyl tetrafluorophthalimide is treated with an aqueous solution of a strong base, which hydrolyzes the imide to a phthalamic acid intermediate. Concurrently, one of the fluorine atoms can be substituted by a hydroxyl group. Subsequent acidification and heating promote decarboxylation to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.[3]
-
Reaction Conditions: The hydrolysis is typically performed with a caustic solution, followed by acidification to a pH of 3-4 to facilitate decarboxylation upon heating.
Step 4: Methylation of 2,4,5-Trifluoro-3-hydroxybenzoic Acid
The final step involves the methylation of the hydroxyl group to form the desired methoxy group.
-
Reactants: 2,4,5-Trifluoro-3-hydroxybenzoic acid, a methylating agent (e.g., dimethyl sulfate).
-
Procedure Outline: The 2,4,5-trifluoro-3-hydroxybenzoic acid is reacted with a methylating agent in the presence of a base. The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile to attack the methylating agent. After the reaction, acidification is performed to protonate the carboxylic acid group, yielding the final product.[3]
-
Reaction Conditions: The reaction is carried out in a suitable solvent, and the temperature is controlled to ensure selective methylation of the hydroxyl group.
Application in Fluoroquinolone Synthesis
This compound is a crucial building block for the synthesis of many modern fluoroquinolone antibiotics.[4] These synthetic antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The specific substitutions on the quinolone core, often introduced via intermediates like the title compound, are critical for their spectrum of activity and pharmacokinetic properties.
The synthesis of the quinolone core typically involves the conversion of this compound into a more reactive derivative, such as an acyl chloride. This activated intermediate then undergoes a series of condensation and cyclization reactions to form the fundamental bicyclic quinolone structure. Further modifications, often at the C-7 position, are then carried out to introduce different amine-containing heterocycles, which significantly influence the antibacterial spectrum and potency of the final drug molecule.
References
The Role of 2,4,5-Trifluoro-3-methoxybenzoic Acid in Chemical Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest within the chemical and pharmaceutical industries. Its unique molecular structure, featuring three fluorine atoms and a methoxy group on the benzene ring, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known applications and characteristics of this compound, with a focus on its role as a building block in the development of new chemical entities.
While this compound is a key starting material for molecules with potential biological relevance, it is important to note that, based on currently available public information, the direct biological activity, mechanisms of action, and associated signaling pathways of this compound itself have not been extensively characterized. Its primary utility lies in its function as a synthetic precursor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its application in various synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Molecular Weight | 206.12 g/mol | [1][2][3] |
| CAS Number | 112811-65-1 | [1][2][3] |
| Melting Point | 105-112 °C | [2][3][4][5] |
| Density | 1.472 g/mL at 25 °C | [2][4] |
| pKa | 2.75 ± 0.10 (Predicted) | [2] |
| Appearance | White to Almost white powder to crystal | [2] |
Role in Synthesis
This compound serves as a versatile precursor in the synthesis of various organic compounds, particularly in the fields of pharmaceuticals and agrochemicals.[6] Its trifluoromethyl and methoxy groups can influence the pharmacokinetic and physicochemical properties of the final products.[6]
One of the notable applications of this compound is in the preparation of quinolone derivatives.[2][4] Quinolones are a class of compounds known for their broad-spectrum antibacterial activity. The synthesis of these derivatives often involves the reaction of this compound with other reagents to construct the core quinolone scaffold.
Furthermore, it is utilized in the synthesis of organotin(IV) complexes and other coordination compounds.[2][3][4] The carboxylate group of the acid can readily coordinate with metal ions, leading to the formation of novel metallo-organic structures with potential catalytic or material science applications.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Therefore, appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored in a well-ventilated place and the container kept tightly closed.
Conclusion
References
- 1. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound 95 112811-65-1 [sigmaaldrich.com]
- 4. This compound | 112811-65-1 [chemicalbook.com]
- 5. This compound | 11281-65-5 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Detailed Guide for Researchers
Application Note: This document provides a comprehensive overview and detailed protocols for the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodologies outlined are intended for researchers and scientists in the field of drug development and organic synthesis.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules, including quinolone derivatives. Its trifluorinated and methoxylated aromatic structure imparts unique electronic properties and metabolic stability to the target compounds. This document details a common and effective synthetic route starting from tetrafluorophthalic acid.
Overall Synthesis Pathway
The synthesis of this compound from tetrafluorophthalic acid is a multi-step process that involves defluorination-hydroxylation, decarboxylation, and methylation. An alternative pathway starting from tetrachlorophthalic anhydride also exists, which proceeds through imidation, fluorination, hydrolysis, and decarboxylation before the final methylation step.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound starting from tetrafluorophthalic acid.
Protocol 1: Synthesis from Tetrafluorophthalic Acid
This protocol is divided into two main stages:
-
Stage 1: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid.
-
Stage 2: Methylation of 2,4,5-Trifluoro-3-hydroxybenzoic acid.
Stage 1: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid
This stage involves the defluorination-hydroxylation and subsequent decarboxylation of tetrafluorophthalic acid.
Materials:
-
Tetrafluorophthalic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water
-
Ethyl acetate
Procedure:
-
Defluorination-Hydroxylation:
-
Acidification and Decarboxylation:
-
After the initial reaction, cool the mixture.
-
Acidify the reaction mixture by adding hydrochloric acid or sulfuric acid until the pH is between 1.0 and 6.0.[1]
-
Heat the acidified mixture to induce decarboxylation.
-
The resulting precipitate of 2,4,5-Trifluoro-3-hydroxybenzoic acid is collected by filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system.
-
Stage 2: Methylation of 2,4,5-Trifluoro-3-hydroxybenzoic acid
This stage describes the methylation of the hydroxyl group to yield the final product. Two common methylating agents are dimethyl sulfate and dimethyl carbonate.
Method A: Methylation using Dimethyl Carbonate
Materials:
-
2,4,5-Trifluoro-3-hydroxybenzoic acid
-
Dimethyl carbonate
-
Organic tertiary amine catalyst (e.g., triethylamine)
-
Acidic inorganic salt
-
Solvent (e.g., water, dimethyl sulfoxide, N,N-dimethylformamide, toluene)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Methylation Reaction:
-
In a reaction vessel, combine 2,4,5-Trifluoro-3-hydroxybenzoic acid, dimethyl carbonate, an organic tertiary amine catalyst, and an acidic inorganic salt in a suitable solvent.[1] The mass of the solvent should be 5-15 times that of the starting benzoic acid.[1]
-
Heat the mixture to a temperature between 120-180 °C.[1]
-
Maintain the reaction for 6-8 hours.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent.
-
Hydrolyze the residue with a sodium hydroxide solution. The hydrolysis is typically conducted at 25-45 °C for 1-4 hours.[1]
-
Acidify the mixture to a pH of 0.5 to 3.[1]
-
Extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to obtain this compound.
-
Method B: Methylation using Dimethyl Sulfate
Materials:
-
2,4,5-Trifluoro-3-hydroxybenzoic acid
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH) solution
-
Acid (for acidification)
Procedure:
-
Methylation Reaction:
-
Dissolve 2,4,5-Trifluoro-3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.
-
Add dimethyl sulfate to the reaction mixture.
-
-
Work-up and Purification:
-
After the reaction is complete, acidify the mixture to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound from Tetrafluorophthalic Acid.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) |
| Defluorination-Hydroxylation | Tetrafluorophthalic acid | Sodium hydroxide | Water | 40 - 90 | 4 - 10 |
| Acidification & Decarboxylation | Intermediate from previous step | Hydrochloric acid or Sulfuric acid | Water | - | - |
| Methylation (Method A) | 2,4,5-Trifluoro-3-hydroxybenzoic acid | Dimethyl carbonate, Organic tertiary amine, Acidic inorganic salt | Water, DMSO, DMF, or Toluene | 120 - 180 | 6 - 8 |
| Methylation (Method B) | 2,4,5-Trifluoro-3-hydroxybenzoic acid | Dimethyl sulfate, Sodium hydroxide | Water | - | - |
Mandatory Visualization
Diagram 1: Experimental Workflow for the Synthesis of this compound from Tetrafluorophthalic Acid.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of an Alternative Synthesis Route.
Caption: Alternative synthesis route starting from tetrachlorophthalic anhydride.
References
Application Notes and Protocols: 2,4,5-Trifluoro-3-methoxybenzoic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-3-methoxybenzoic acid is a key fluorinated building block in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its unique substitution pattern, featuring three fluorine atoms and a methoxy group on the benzoic acid core, imparts specific reactivity and properties that are instrumental in the development of complex, biologically active molecules.[2] This compound is particularly significant in the synthesis of fourth-generation fluoroquinolone antibiotics, such as Gatifloxacin and Moxifloxacin, which are vital in treating a range of bacterial infections.[3] The trifluoromethyl group contributes to increased lipophilicity and can enhance the pharmacokinetic properties of the final drug molecule.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of fluoroquinolone antibiotics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 112811-65-1 | [4][5] |
| Molecular Formula | C₈H₅F₃O₃ | [4][6] |
| Molecular Weight | 206.12 g/mol | [4][5][6] |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | 105-112 °C | [4][5] |
| Boiling Point | 284.3±35.0 °C (Predicted) | [4] |
| Density | 1.472 g/mL at 25 °C | [4] |
Application in Fluoroquinolone Synthesis
This compound is a pivotal starting material for the synthesis of the quinolone core structure essential for the antibacterial activity of drugs like Gatifloxacin and Moxifloxacin. The general synthetic strategy involves the conversion of the benzoic acid to a more reactive species, such as an acid chloride, followed by a series of condensation, cyclization, and substitution reactions to build the final fluoroquinolone molecule.
Synthesis of Gatifloxacin Intermediate
The following table outlines the key steps and associated quantitative data for the synthesis of a key Gatifloxacin intermediate starting from this compound.
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Acid Chloride Formation | Thionyl chloride | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | 84% | [4] |
| 2 | Malonate Condensation | Diethyl malonate, magnesium ethoxide | Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate | 99% | [4] |
| 3 | Hydrolysis/Decarboxylation | p-Toluenesulfonic acid, water | Ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate | - | [4] |
| 4 | Enol Ether Formation | Triethyl orthoformate | Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate | 82% (from step 2) | [4] |
Synthesis of Moxifloxacin
The final step in the synthesis of Moxifloxacin involves the nucleophilic substitution of a fluorine atom on the quinolone core with the appropriate side chain.
| Step | Reaction | Reagents and Conditions | Product | Yield | Purity (HPLC) | Reference |
| 5 | Nucleophilic Substitution | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, Dimethyl sulfoxide, 65-70 °C, 6-8 hr | Moxifloxacin | 89.7% | 98% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
This protocol describes the conversion of this compound to its corresponding acid chloride, a key reactive intermediate.
Materials:
-
This compound
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous reaction vessel with a reflux condenser and gas outlet
Procedure:
-
In a dry reaction vessel, combine this compound and thionyl chloride.
-
Add a catalytic amount of DMF.
-
Slowly heat the mixture to reflux (approximately 78-80 °C) and maintain for 5 hours.
-
After the reaction is complete, remove the excess unreacted thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,4,5-Trifluoro-3-methoxybenzoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of Moxifloxacin from Quinolone Intermediate
This protocol details the final step in the synthesis of Moxifloxacin.
Materials:
-
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
-
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine in DMSO.
-
Heat the reaction mixture to 65-70 °C and stir for 6-8 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 25-30 °C.
-
Add water and continue stirring for 2 hours to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with water and dry under vacuum at 75 °C to yield Moxifloxacin.[7]
Mechanism of Action of Fluoroquinolones (Gatifloxacin and Moxifloxacin)
Gatifloxacin and Moxifloxacin are broad-spectrum antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][5][8][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2][8]
-
DNA Gyrase Inhibition: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. By inhibiting DNA gyrase, fluoroquinolones prevent the relaxation of supercoiled DNA, thereby halting DNA replication.[1][2][8]
-
Topoisomerase IV Inhibition: Topoisomerase IV is essential for the separation of interlinked daughter DNA strands following replication. Inhibition of this enzyme prevents the segregation of replicated chromosomes into daughter cells, leading to a disruption of cell division.[1][2][8]
The dual inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in bacterial cell death.[1]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis of a fluoroquinolone antibiotic using this compound as a starting material.
Caption: General workflow for fluoroquinolone synthesis.
References
- 1. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 2. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]
- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 6. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 8. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 9. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of 2,4,5-Trifluoro-3-methoxybenzoic acid in moxifloxacin synthesis
Application Notes and Protocols for the Synthesis of Moxifloxacin
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent. Its synthesis is a topic of significant interest for researchers, scientists, and professionals in drug development. While the query specified the use of 2,4,5-Trifluoro-3-methoxybenzoic acid, a review of established synthetic routes indicates that this compound is not the standard starting material for the industrial production of Moxifloxacin.
The primary and most widely documented precursor for the quinolone core of Moxifloxacin is 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid or its corresponding ethyl ester. The synthesis then proceeds by a nucleophilic substitution reaction with the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane .
It is noteworthy that isomers such as 2,3,4-trifluoro-5-methoxybenzoic acid have been documented in the synthesis of specific Moxifloxacin impurities, which may be the origin of the initial query.[1] These impurities are crucial for analytical and quality control purposes.
These application notes will focus on the established and validated methods for Moxifloxacin synthesis, providing detailed protocols, quantitative data, and process visualizations.
Principle of Synthesis
The core of Moxifloxacin synthesis involves a nucleophilic aromatic substitution reaction. The fluorine atom at the C-7 position of the quinolone ring system is displaced by a secondary amine group from the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. This reaction is the key step in forming the final Moxifloxacin molecule.[2] To improve reaction selectivity, yield, and purity, methods involving the formation of a borate complex with the quinolone core have also been developed.[3][4]
Experimental Protocols
Protocol 1: Direct Condensation Method
This protocol describes the direct condensation of the quinolone core with the diazabicyclo side chain.
Materials:
-
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
-
(S,S)-2,8-diazabicyclo[4.3.0]nonane
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Triethylamine (optional, as an acid scavenger)[5]
Procedure:
-
In a suitable reaction vessel, charge 50 g of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and 600 mL of dimethyl sulfoxide (DMSO).[6]
-
Add 25.7 mL of (S,S)-2,8-diazabicyclo[4.3.0]nonane to the mixture.[6]
-
Heat the reaction mixture to 65-70 °C and maintain stirring for 6-8 hours.[6]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[6]
-
Upon completion, cool the reaction mixture to 25-30 °C.[6]
-
Slowly add 100 mL of water and continue stirring for an additional 2 hours to precipitate the product.[6]
-
Collect the solid product by filtration.
-
Wash the collected solid with 100 mL of water.[6]
-
Dry the product under vacuum at 75 °C to yield Moxifloxacin base.[6]
Protocol 2: Borate Complex Intermediate Method
This protocol involves the formation of a borate complex to enhance reaction efficiency and reduce the formation of positional isomers.[7]
Part A: Formation of the Borate Intermediate
-
Heat 200.0 g of propionic anhydride to 80-85 °C in a reaction flask.[8]
-
Carefully add 30.0 g of boric acid to the heated propionic anhydride at 80-90 °C and reflux for 2 hours.[8]
-
Cool the mixture to 70 °C.
-
Add 100 g of ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate.[8]
-
Raise the temperature to 100 °C and maintain for 4 hours.[8]
-
Cool the reaction mass to 0 °C and slowly add 1000 mL of purified water, maintaining the temperature between 0-5 °C for 1 hour to precipitate the borate complex.[8]
-
Filter the solid and dry to obtain the borate intermediate.
Part B: Condensation and Hydrolysis
-
Suspend 100.0 g of the prepared borate complex in 500.0 mL of n-butanol.[8]
-
Slowly add a solution of 29.0 g of (S,S)-2,8-diazabicyclo[4.3.0]nonane in 100.0 mL of n-butanol at 10-15 °C.[8]
-
Heat the mixture to 100 °C and maintain for 3 hours.[8]
-
After cooling to 25-30 °C, add 200.0 mL of methanol. This step also facilitates the hydrolysis of the intermediate complex to yield Moxifloxacin base.
-
The base can then be converted to Moxifloxacin hydrochloride by adjusting the pH to 1.0-2.0 with methanolic hydrochloric acid and cooling to 0-5 °C to induce crystallization.[8]
-
Filter the solid, wash with chilled methanol, and dry under vacuum at 85-90 °C to obtain Moxifloxacin hydrochloride.[8]
Data Presentation
Table 1: Comparison of Moxifloxacin Synthesis Protocols
| Parameter | Protocol 1: Direct Condensation[6] | Protocol 2: Borate Complex Method[8] | Catalytic Method[5] |
| Starting Material | Quinolone Carboxylic Acid | Quinolone Carboxylic Acid Ethyl Ester | Quinolone Carboxylic Acid |
| Key Reagents | (S,S)-2,8-diazabicyclo[4.3.0]nonane | Boric Acid, Propionic Anhydride, (S,S)-2,8-diazabicyclo[4.3.0]nonane | (S,S)-2,8-diazabicyclo[4.3.0]nonane, [BCl2(4pic)][AlCl4], Triethylamine |
| Solvent | DMSO | n-Butanol, Methanol | Methanol |
| Temperature | 65-70 °C | 100 °C | 85 °C |
| Reaction Time | 6-8 hours | 3 hours (condensation step) | Not specified |
| Yield | 89.7% | ~75% (for hydrochloride salt) | High |
| Purity | 98% (HPLC) | High | High |
Visualizations
Diagrams of Synthesis Pathways and Workflows
Caption: General synthesis pathway for Moxifloxacin.
Caption: Two-step synthesis via a borate intermediate.
Caption: Step-by-step workflow for the direct condensation protocol.
References
- 1. CN104211701A - Method for preparing moxifloxacin impurities B and D - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
- 5. CN112759590A - Preparation method of moxifloxacin - Google Patents [patents.google.com]
- 6. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 7. KR20150048920A - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 8. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Quinolone Derivatives from 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, starting from 2,4,5-Trifluoro-3-methoxybenzoic acid. The described multi-step synthesis is a key process for obtaining this potent antibacterial agent.
Introduction
Quinolone derivatives are a major class of synthetic antibacterial agents with a broad spectrum of activity. The introduction of a fluorine atom at the C-6 position and various substituents at the C-7 and N-1 positions of the quinolone ring has led to the development of highly effective fluoroquinolones. This compound is a crucial starting material for the synthesis of several important fluoroquinolones, including Gatifloxacin.[1] This document outlines the synthetic pathway from this benzoic acid derivative to Gatifloxacin, providing detailed experimental procedures and quantitative data for each key step.
Synthetic Pathway Overview
The synthesis of Gatifloxacin from this compound is a multi-step process that can be broadly divided into three main stages:
-
Formation of the Quinolone Core: This involves the construction of the fundamental bicyclic quinolone ring system.
-
Ester Hydrolysis: Conversion of the ethyl ester intermediate to the corresponding carboxylic acid, which is essential for antibacterial activity.
-
Side Chain Introduction: Nucleophilic substitution to introduce the 3-methylpiperazinyl group at the C-7 position.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for Gatifloxacin.
Experimental Protocols
Stage 1: Synthesis of the Quinolone Core
Step 1.1: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
This initial step activates the carboxylic acid for subsequent reactions.
-
Procedure: To a solution of this compound in a suitable anhydrous solvent (e.g., toluene), add thionyl chloride (SOCl₂). The reaction mixture is heated under reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
-
Yield: 84%[1]
Step 1.2: Synthesis of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
This step introduces the malonate group, which is a key precursor for the quinolone ring.
-
Procedure: In a reaction vessel, magnesium ethoxide is prepared in situ. To this, a solution of diethyl malonate is added, followed by the dropwise addition of 2,4,5-Trifluoro-3-methoxybenzoyl chloride from the previous step. The reaction is stirred at room temperature and then quenched with a dilute acid. The product is extracted with an organic solvent and purified.
-
Yield: 99%[1]
Step 1.3: Synthesis of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
This step introduces the N-1 substituent (cyclopropylamine) and forms the enamine necessary for cyclization.
-
Procedure: Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is first reacted with triethyl orthoformate in the presence of acetic anhydride to form an ethoxymethylene intermediate.[2] After removing the volatiles, the intermediate is dissolved in a suitable solvent (e.g., ethanol or cyclohexane) and reacted with cyclopropylamine to yield the title compound.[2]
Step 1.4: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
This is the crucial cyclization step that forms the quinolone ring system.
-
Procedure: A solution of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate in dimethylformamide (DMF) is treated with potassium carbonate (K₂CO₃). The mixture is heated with stirring for approximately 1 hour. The resulting precipitate is filtered, washed with ice-water, and dried to give the cyclized product.
-
Yield: 95%[3]
Stage 2: Hydrolysis
Step 2.1: Synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Hydrolysis of the ethyl ester to the carboxylic acid is a critical step for the biological activity of the final compound.
-
Procedure: The ethyl ester from the previous step is suspended in a mixture of acetic acid and sulfuric acid and heated under reflux. After the reaction is complete, the mixture is cooled, and the precipitated product is filtered, washed with water, and dried.
-
Yield: High yield (e.g., 97%) has been reported for similar hydrolysis reactions.[1]
Stage 3: Side Chain Introduction
Step 3.1: Synthesis of Gatifloxacin
The final step involves the nucleophilic aromatic substitution of the fluorine atom at the C-7 position with 2-methylpiperazine.
-
Procedure: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 2-methylpiperazine are suspended in dimethyl sulfoxide (DMSO). The mixture is heated at approximately 55°C for 24 hours under a nitrogen atmosphere. After cooling, a co-solvent such as water or toluene can be added to facilitate precipitation. The product is then filtered, washed, and dried.
Quantitative Data Summary
The following table summarizes the typical yields for each step in the synthesis of Gatifloxacin.
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1.1 | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | This compound | Thionyl chloride | 84 | [1] |
| 1.2 | Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | Diethyl malonate, Magnesium ethoxide | 99 | [1] |
| 1.3 | Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate | Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate | Triethyl orthoformate, Acetic anhydride, Cyclopropylamine | - | [2] |
| 1.4 | Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate | Potassium carbonate, DMF | 95 | [3] |
| 2.1 | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Acetic acid, Sulfuric acid | ~97 | [1] |
| 3.1 | Gatifloxacin | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 2-Methylpiperazine, DMSO | 66-76 | [4][5] |
Logical Relationships in Key Transformations
The following diagram illustrates the key chemical transformations and the logical flow of the synthesis.
Caption: Key transformations in the synthesis of Gatifloxacin.
Conclusion
The synthetic route detailed in these application notes provides a robust and high-yielding pathway to Gatifloxacin from this compound. The protocols are designed to be clear and reproducible for researchers in the field of medicinal chemistry and drug development. Careful execution of each step is crucial for achieving high purity and yield of the final active pharmaceutical ingredient.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate | 112811-70-8 | Benchchem [benchchem.com]
- 3. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 5. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 2,4,5-Trifluoro-3-methoxybenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,4,5-Trifluoro-3-methoxybenzoic acid as a key intermediate in the synthesis of agrochemicals, with a specific focus on the herbicide florasulam. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.
Introduction
This compound is a versatile fluorinated building block increasingly employed in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1] Its unique substitution pattern, featuring three fluorine atoms and a methoxy group on the benzene ring, imparts desirable properties to the final active ingredients, such as enhanced biological activity, metabolic stability, and favorable physicochemical characteristics. This document details the application of this compound in the synthesis of florasulam, a potent triazolopyrimidine sulfonanilide herbicide.
Agrochemical Synthesis Overview: The Case of Florasulam
Florasulam is a selective post-emergence herbicide used for the control of broadleaf weeds in cereal crops.[2] The synthesis of florasulam utilizes this compound as a key precursor to construct the core triazolopyrimidine scaffold. The overall synthetic strategy involves the conversion of the benzoic acid to a more reactive acyl chloride, followed by a series of cyclization and functional group transformations to yield the final herbicide.
Key Synthetic Intermediates:
-
2,4,5-Trifluoro-3-methoxybenzoyl chloride: The activated form of the starting material, facilitating subsequent reactions.
-
2-Amino-8-fluoro-5-methoxy[1][3][4]triazolo[1,5-c]pyrimidine: A key heterocyclic intermediate forming the core of florasulam.
-
2-Chlorosulfonyl-8-fluoro-5-methoxy[1][3][4]triazolo[1,5-c]pyrimidine: The sulfonyl chloride intermediate that reacts with the aniline moiety.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of florasulam and its intermediates, based on available literature.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 112811-65-1 | C₈H₅F₃O₃ | 206.12 | 105-112 | White to off-white crystalline powder |
| 2,4,5-Trifluoro-3-methoxybenzoyl chloride | 112811-66-2 | C₈H₄ClF₃O₂ | 224.56 | Not available | Colorless to pale yellow liquid |
| Florasulam | 145701-23-1 | C₁₂H₈F₃N₅O₃S | 359.29 | 215-218 (dec.) | Crystalline solid |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Step 1: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride | This compound, Thionyl chloride, DMF (catalyst) | Toluene (anhydrous) | Reflux | 2-4 | >95% |
| Step 2: Synthesis of 2-Amino-8-fluoro-5-methoxy[1][3][4]triazolo[1,5-c]pyrimidine (multi-step process) | 2,4,5-Trifluoro-3-methoxybenzoyl chloride, and other reagents for ring formation | Various | Various | Various | ~70-80% |
| Step 3: Synthesis of 2-Chlorosulfonyl-8-fluoro-5-methoxy[1][3][4]triazolo[1,5-c]pyrimidine | 2-Amino-8-fluoro-5-methoxy[1][3][4]triazolo[1,5-c]pyrimidine, NaNO₂, HCl, SO₂, CuCl₂ | Acetic Acid/Water | 0-10 | 2-3 | ~85-90% |
| Step 4: Synthesis of Florasulam | 2-Chlorosulfonyl intermediate, 2,6-Difluoroaniline, Pyridine | Pyridine | 60-70 | 12-16 | ~55-97% |
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride (I)
This protocol describes the conversion of this compound to its corresponding acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (1.1-1.2 eq)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas trap, add anhydrous toluene.
-
Add this compound to the toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,4,5-Trifluoro-3-methoxybenzoyl chloride as a liquid, which can be used in the next step without further purification.
Protocol 2: Synthesis of Florasulam (IV) from 2-Chlorosulfonyl-8-fluoro-5-methoxy[1][3][4]triazolo[1,5-c]pyrimidine (III)
This protocol details the final coupling step in the synthesis of florasulam.
Materials:
-
2-Chlorosulfonyl-8-fluoro-5-methoxy[1][3][4]triazolo[1,5-c]pyrimidine (III) (1.0 eq)
-
2,6-Difluoroaniline (1.0-1.3 eq)
-
Pyridine (solvent and base)
-
1,2-Propanediol (optional co-solvent)
-
Dichloromethane (optional co-solvent)
-
Hydrochloric acid (for workup)
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 2,6-difluoroaniline in pyridine in a reaction flask.
-
Add 2-chlorosulfonyl-8-fluoro-5-methoxy[1][3][4]triazolo[1,5-c]pyrimidine (III) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture at 60-70 °C overnight.
-
Monitor the reaction by TLC or HPLC.
-
After completion, remove the pyridine by evaporation under reduced pressure.
-
Take up the residue in an aqueous sodium bicarbonate solution.
-
Wash the aqueous solution with diethyl ether to remove unreacted aniline.
-
Acidify the aqueous solution with hydrochloric acid.
-
The solid product (florasulam) will precipitate. Collect the solid by filtration.
-
Dry the solid and recrystallize from methanol to afford pure florasulam.[5]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of florasulam starting from this compound.
Caption: Synthesis of Florasulam from this compound.
Biological Signaling Pathway
Florasulam's herbicidal activity stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][4]
Caption: Inhibition of Acetolactate Synthase (ALS) by Florasulam.
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of complex agrochemicals like florasulam. The protocols and data presented herein provide a foundation for researchers to explore and optimize the synthesis of this and other related compounds. The unique electronic and steric properties conferred by the trifluoromethoxy-substituted phenyl ring continue to make it an attractive scaffold for the development of novel and effective crop protection agents. Further research into more efficient and greener synthetic routes will undoubtedly expand the utility of this important chemical intermediate.
References
- 1. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Branched-chain amino acid (BCAA) biosynthetic pathway [pfocr.wikipathways.org]
- 4. 16.3 Branched Chain Amino Acid Biosynthesis and the ALS Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
Derivatization of 2,4,5-Trifluoro-3-methoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2,4,5-Trifluoro-3-methoxybenzoic acid. This versatile building block is a key intermediate in the synthesis of a variety of compounds with applications in pharmaceuticals and agrochemicals.[1] Its trifluoromethyl and methoxy groups confer unique reactivity and solubility, making it an ideal scaffold for creating biologically active molecules.[1]
Overview of Derivatization Reactions
This compound can undergo several derivatization reactions at its carboxylic acid moiety. The most common transformations include conversion to acid chlorides, esters, and amides. These derivatives serve as crucial intermediates for further molecular elaboration, particularly in the development of novel therapeutic agents and agrochemicals.
Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl Chloride
The conversion of this compound to its corresponding acid chloride is a critical first step for many subsequent derivatization reactions, as the acid chloride is a much more reactive electrophile.
Experimental Protocol:
A general and reliable method for the synthesis of acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Protocol: Chlorination with Thionyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add an excess of thionyl chloride (2.0-5.0 eq), which can also serve as the solvent. A co-solvent such as toluene or dichloromethane can also be used.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 2,4,5-Trifluoro-3-methoxybenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.
| Reactant/Reagent | Molar Ratio | Key Parameters | Typical Yield (%) | Reference |
| This compound | 1.0 | Thionyl chloride, cat. DMF, Reflux 2-4h | >90 (crude) | Adapted from[2] |
| This compound | 1.0 | Oxalyl chloride, cat. DMF, DCM, RT, 2h | >95 (crude) | General Protocol |
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines to produce the corresponding amides. This can be achieved either via the pre-formed acid chloride or directly from the carboxylic acid using coupling reagents.
Experimental Protocol: Amide Synthesis via Acid Chloride
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,5-Trifluoro-3-methoxybenzoyl chloride (1.1 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Experimental Protocol: Direct Amide Coupling from Carboxylic Acid
-
To a solution of this compound (1.0 eq), the amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, dichloromethane), add a non-nucleophilic base like diisopropylethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify the product as described in the acid chloride method.
| Amine | Coupling Method | Solvent | Base | Yield (%) | Reference |
| Substituted Anilines | Acid Chloride | Dichloromethane | Triethylamine | 60-85 | General Protocol |
| Aliphatic Amines | HATU/DIEA | DMF | DIEA | 70-95 | General Protocol |
| Ammonia | Oxalyl chloride/DMF then NH₃ | Dichloromethane | - | ~100 | Adapted Protocol |
Synthesis of Ester Derivatives
Esterification of this compound can be accomplished through various methods, including Fischer esterification for simple alcohols, or by using coupling agents for more complex or sensitive alcohols.
Experimental Protocol: Fischer Esterification
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude ester.
-
Purify by flash column chromatography or distillation.
Experimental Protocol: Mitsunobu Esterification with Phenols
-
Dissolve this compound (1.0 eq), the phenol (1.1 eq), and triphenylphosphine (1.2 eq) in an anhydrous solvent such as THF or dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq), in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture and purify the crude product directly by flash column chromatography.
| Alcohol/Phenol | Esterification Method | Key Reagents | Typical Yield (%) | Reference |
| Methanol | Fischer | H₂SO₄ (cat.) | >90 | General Protocol |
| Substituted Phenols | Mitsunobu | PPh₃, DEAD/DIAD | 60-85 | Adapted from[3] |
| General Alcohols | Acid Chloride | Pyridine | 70-95 | General Protocol |
Application in Quinolone Synthesis
This compound is a precursor for the synthesis of quinolone derivatives, which are an important class of antibacterial agents. The synthesis typically involves a multi-step sequence.
While a detailed multi-step protocol for the synthesis of a specific quinolone from this compound is beyond the scope of these notes, the initial derivatization steps described above are fundamental to this process.
Safety Information
This compound and its derivatives should be handled with appropriate safety precautions. The acid itself is classified as an irritant. Its acid chloride derivative is corrosive and reacts with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Disclaimer: The protocols provided are intended for use by trained professionals and should be adapted as necessary for specific substrates and scales. It is the responsibility of the user to ensure that all procedures are carried out safely.
References
Application Notes and Protocols for the One-Pot Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a streamlined, one-pot synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] The methodology is adapted from established industrial preparation methods and is designed to be efficient by minimizing the isolation of intermediates.
Introduction
This compound is a valuable building block in organic synthesis. Its trifluoromethyl and methoxy functional groups enhance reactivity and solubility, making it a crucial component in the development of biologically active molecules.[1] The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1] The following protocol describes a robust one-pot synthesis method starting from tetrafluorophthalic acid. This method involves a sequence of reactions including defluorination-hydroxylation, decarboxylation, and methylation in a single reaction vessel, thereby improving efficiency and reducing waste.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Tetrafluorophthalic acid | [2] |
| Intermediate 1 | 2,4,5-Trifluoro-3-hydroxybenzoic acid | [2] |
| Methylating Agent | Dimethyl carbonate | [2] |
| Final Product Purity | ≥ 98% | [1] |
| Melting Point | 116-119 °C | [1] |
| Molecular Weight | 206.12 g/mol | [3][4] |
Experimental Protocol
This protocol details a one-pot procedure for the preparation of this compound from tetrafluorophthalic acid.
Materials:
-
Tetrafluorophthalic acid
-
Alkali (e.g., Sodium Hydroxide)
-
Acid (e.g., Hydrochloric Acid)
-
Dimethyl carbonate
-
Solvent (e.g., water, dimethyl sulfoxide, N,N-dimethylformamide, toluene)[2]
-
Ethyl acetate
-
Reaction vessel with heating and stirring capabilities
-
Standard laboratory glassware and extraction apparatus
Procedure:
Step 1: Defluorination-Hydroxylation and Decarboxylation [2]
-
In a suitable reaction vessel, charge tetrafluorophthalic acid and an aqueous alkali solution.
-
Heat the mixture to initiate the defluorination-hydroxylation reaction, which yields a solution containing 2,4,5-trifluoro-3-hydroxyphthalic acid salt.
-
After the initial reaction is complete, carefully add acid to the reaction mixture to a pH of 0.5-3.[2]
-
Heat the acidified mixture to induce decarboxylation, forming 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Extract the resulting 2,4,5-trifluoro-3-hydroxybenzoic acid with a suitable organic solvent like ethyl acetate.
Step 2: Methylation [2]
-
To the vessel containing the 2,4,5-trifluoro-3-hydroxybenzoic acid, add a solvent such as dimethyl carbonate, which also acts as the methylating agent. The mass of the solvent should be 5-15 times that of the hydroxybenzoic acid.[2]
-
Heat the reaction mixture to 120-180 °C for 6-8 hours.[2]
-
After the reaction is complete, remove the solvent.
-
Hydrolyze the residue with an alkali solution at 25-45 °C for 1-4 hours.[2]
-
Acidify the mixture to a pH of 0.5-3.[2]
-
Extract the final product, this compound, with ethyl acetate.
-
Dry the organic extract and remove the solvent to yield the purified product.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis process.
Caption: Workflow for the one-pot synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
- 3. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride from 2,4,5-Trifluoro-3-methoxybenzoic acid using thionyl chloride. This acyl chloride is a critical intermediate in the synthesis of various pharmaceuticals, most notably fluoroquinolone antibiotics such as Moxifloxacin.
Application Notes
This compound is converted to its highly reactive acyl chloride derivative, 2,4,5-Trifluoro-3-methoxybenzoyl chloride, to facilitate subsequent acylation reactions. The use of thionyl chloride is a common and effective method for this transformation. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.
The resulting 2,4,5-Trifluoro-3-methoxybenzoyl chloride is a key building block in the pharmaceutical industry. It is a crucial precursor for the synthesis of Gatifloxacin, Q-35, and Moxifloxacin, all of which are potent broad-spectrum fluoroquinolone antibacterial agents.[1] The trifluorinated and methoxylated benzene ring of this intermediate is a common motif in modern medicinal chemistry, often incorporated to enhance the metabolic stability and pharmacokinetic properties of drug candidates.
A catalytic amount of N,N-dimethylformamide (DMF) is frequently employed to accelerate the reaction between the carboxylic acid and thionyl chloride.
Reaction Parameters
The synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride can be carried out under various conditions. The following table summarizes the quantitative data from different reported procedures.
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | This compound | This compound | This compound |
| Reagent | Thionyl chloride | Thionyl chloride | Thionyl chloride |
| Catalyst | N,N-dimethylformamide (DMF) | N,N-dimethylformamide (DMF) | Not specified |
| Solvent | None (neat) | Toluene | Benzene |
| Temperature | 78-80 °C (reflux) | 90-95 °C (reflux) | Reflux |
| Reaction Time | 5 hours | 2.5 hours | 3 hours |
| **Molar Ratio (Acid:SOCl₂) ** | Not specified | 1 : (not specified, excess) | 1 : (not specified, excess) |
| Yield | High (not specified) | High (not specified) | Not specified |
| Reference | CN103450013A[1] | CN104211701A | PrepChem |
Experimental Protocols
Below are detailed protocols for the synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride.
Protocol 1: Neat Reaction with DMF Catalyst
This protocol is adapted from an industrial preparation method and is suitable for a laboratory setting with appropriate safety precautions.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ gases.
-
To the flask, add this compound.
-
Carefully add an excess of thionyl chloride to the flask.
-
Add a catalytic amount of DMF (e.g., a few drops) to the reaction mixture.
-
Slowly heat the mixture to 78-80 °C and maintain a gentle reflux for 5 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,4,5-Trifluoro-3-methoxybenzoyl chloride can be purified by vacuum distillation or used directly in the next synthetic step.
Protocol 2: Reaction in Toluene with DMF Catalyst
This protocol utilizes a solvent, which can aid in temperature control and handling of the reaction mixture.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Dry toluene
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, set up a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a gas outlet to a scrubber.
-
Add this compound to the flask, followed by dry toluene.
-
Carefully add an excess of thionyl chloride to the stirred suspension.
-
Add a catalytic amount of DMF to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-95 °C) and maintain for 2.5 hours.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The addition of fresh toluene and subsequent evaporation can be repeated to ensure complete removal of residual thionyl chloride.
-
The resulting crude product can be further purified by vacuum distillation.
Visualizations
Logical Relationship: Synthesis of Moxifloxacin
The following diagram illustrates the role of the reaction of this compound with thionyl chloride in the overall synthesis of the antibiotic Moxifloxacin.
Caption: Role of the title reaction in Moxifloxacin synthesis.
Experimental Workflow: Synthesis and Purification
The diagram below outlines the general experimental workflow for the synthesis and purification of 2,4,5-Trifluoro-3-methoxybenzoyl chloride.
Caption: General workflow for acyl chloride synthesis.
References
Application of 2,4,5-Trifluoro-3-methoxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-3-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts favorable physicochemical properties to its derivatives, including enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[1] In medicinal chemistry, this compound is primarily utilized as a key intermediate in the preparation of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2]
Key Applications in Medicinal Chemistry: Fluoroquinolone Antibiotics
The most significant application of this compound in medicinal chemistry is in the synthesis of fluoroquinolone antibiotics.[2] These synthetic antibacterial agents are characterized by a 4-quinolone bicyclic core structure and are widely used to treat a variety of bacterial infections. The fluorine atom at the C-6 position and various substituents at the C-7 position of the quinolone ring are crucial for their potent antibacterial activity. This compound provides the necessary fluorinated and methoxylated benzene ring that, upon cyclization and further modification, forms the core of potent fluoroquinolones like Gatifloxacin.
Mechanism of Action of Derived Fluoroquinolones
Fluoroquinolones synthesized from this compound exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3][4]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA into daughter cells, thereby halting cell division.
The dual targeting of both enzymes contributes to the broad-spectrum activity of these antibiotics and can help to reduce the development of bacterial resistance.[1]
Quantitative Data: Antimicrobial Activity of Gatifloxacin
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that can be synthesized using this compound as a starting material. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Gatifloxacin against a range of common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.06 - 0.25 |
| Streptococcus pneumoniae | Gram-positive | 0.25 - 0.5 |
| Escherichia coli | Gram-negative | ≤0.06 - 0.12 |
| Haemophilus influenzae | Gram-negative | ≤0.06 |
| Klebsiella pneumoniae | Gram-negative | ≤0.06 - 0.25 |
| Moraxella catarrhalis | Gram-negative | ≤0.06 |
| Pseudomonas aeruginosa | Gram-negative | 1 - 8 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
I. Synthesis of a Fluoroquinolone Core from this compound
This protocol outlines the key steps for the synthesis of a central intermediate, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a precursor to Gatifloxacin, starting from this compound.
Step 1: Acyl Chloride Formation
-
Suspend this compound (1 equivalent) in a suitable solvent such as toluene.
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2,4,5-trifluoro-3-methoxybenzoyl chloride.
Step 2: Malonate Condensation
-
To a solution of magnesium ethoxide (1.1 equivalents) in toluene, add diethyl malonate (1.1 equivalents) at room temperature.
-
Add the 2,4,5-trifluoro-3-methoxybenzoyl chloride (from Step 1) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 4-6 hours.
-
Quench the reaction with a dilute acid (e.g., 1N HCl) and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate.
Step 3: Krapcho Decarboxylation
-
Dissolve the product from Step 2 in a mixture of DMSO and water.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to 140-150 °C for 2-4 hours until decarboxylation is complete.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and concentrate to give ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate.
Step 4: Formation of Enamine
-
Dissolve the product from Step 3 in a mixture of acetic anhydride and triethyl orthoformate.
-
Heat the mixture to 120-130 °C for 2-3 hours.
-
Remove the volatiles under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethanol and add cyclopropylamine (1 equivalent).
-
Stir the reaction at room temperature for 1-2 hours to form the enamine intermediate.
Step 5: Cyclization
-
To the enamine from Step 4, add a base such as sodium fluoride or potassium carbonate in a solvent like DMF.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 6: Hydrolysis
-
Suspend the ester from Step 5 in a mixture of acetic acid and water.
-
Add concentrated sulfuric acid and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., 10% NaOH) to precipitate the carboxylic acid.
-
Filter the solid, wash with water and ethanol, and dry to yield 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5][6]
II. DNA Gyrase and Topoisomerase IV Inhibition Assays
This protocol describes a general method to assess the inhibitory activity of synthesized fluoroquinolone derivatives against bacterial DNA gyrase and topoisomerase IV.
A. DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).
-
1 mM ATP.
-
Relaxed pBR322 DNA (substrate, ~0.5 µg).
-
Synthesized compound at various concentrations (or DMSO as a control).
-
DNA gyrase (e.g., from E. coli or S. aureus, 1 unit).
-
-
Incubation: Incubate the reaction mixture at 37 °C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. The inhibition of DNA gyrase is determined by the decrease in the amount of supercoiled DNA compared to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be calculated from a dose-response curve.[1][4]
B. Topoisomerase IV Decatenation Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 50 µg/mL albumin).
-
1 mM ATP.
-
Kinetoplast DNA (kDNA, substrate, ~200 ng).
-
Synthesized compound at various concentrations (or DMSO as a control).
-
Topoisomerase IV (e.g., from E. coli or S. aureus, 1 unit).
-
-
Incubation: Incubate the reaction mixture at 37 °C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization and Analysis: Stain the gel and visualize. The inhibition of topoisomerase IV is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin. The IC₅₀ value can be determined as described for the gyrase assay.[1][4]
Mandatory Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 112811-72-0 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,4,5-Trifluoro-3-methoxybenzoic acid synthesis.
Synthesis Overview
The primary industrial synthesis of this compound is a multi-step process commencing with tetrachlorophthalic anhydride. The key stages involve the formation of an N-methyl tetrachlorophthalimide, followed by a halogen exchange (Halex) reaction to introduce fluorine atoms. Subsequent hydrolysis and decarboxylation yield a trifluoro-hydroxybenzoic acid intermediate, which is then methylated to produce the final product.
Caption: Overall synthesis pathway for this compound.
Troubleshooting Guides & FAQs
This section is organized by the major steps of the synthesis.
Step 1: Imidization of Tetrachlorophthalic Anhydride
Objective: To react tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide.
Q1: My imidization reaction has a low yield. What are the common causes?
A1: Low yields in the imidization step are often due to incomplete reaction or side reactions. Here are some common causes and solutions:
-
Insufficient Reaction Time or Temperature: The reaction of tetrachlorophthalic anhydride with an aqueous solution of methylamine is typically carried out at elevated temperatures. Ensure the reaction is heated for a sufficient duration.
-
Poor Quality of Starting Materials: Ensure the tetrachlorophthalic anhydride and methylamine solution are of high purity. Impurities can interfere with the reaction.
-
Suboptimal Solvent: While the reaction can be carried out in various solvents, using a solvent that allows for azeotropic removal of water can drive the reaction to completion.
Experimental Protocol: Synthesis of N-Methyl Tetrachlorophthalimide
-
To a stirred solution of tetrachlorophthalic anhydride in a suitable solvent (e.g., toluene), add an aqueous solution of methylamine.
-
Heat the reaction mixture to reflux for 4-10 hours. Water formed during the reaction can be removed azeotropically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure to obtain crude N-methyl tetrachlorophthalimide.
| Parameter | Condition | Expected Yield | Reference |
| Reactants | Tetrachlorophthalic anhydride, Methylamine | >90% | |
| Solvent | Toluene | ||
| Temperature | Reflux | ||
| Reaction Time | 5-10 hours |
Step 2: Fluorination of N-Methyl Tetrachlorophthalimide
Objective: To replace the chlorine atoms on the aromatic ring with fluorine atoms via a halogen exchange reaction.
Q2: The fluorination reaction is incomplete, resulting in a mixture of partially fluorinated products. How can I improve the conversion to N-methyl tetrafluorophthalimide?
A2: Incomplete fluorination is a common issue in Halex reactions. The following factors are critical for achieving high conversion:
-
Anhydrous Conditions: The presence of water can significantly reduce the efficacy of the fluorinating agent (potassium fluoride). Ensure all reagents and solvents are anhydrous.
-
Fluorinating Agent Quality: Use spray-dried, finely-divided potassium fluoride for optimal reactivity.
-
Reaction Temperature and Time: The reaction typically requires high temperatures (135-185 °C). Insufficient temperature or reaction time will lead to incomplete conversion. A reaction time of up to 8 hours may be necessary.
-
Solvent Choice: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or sulfolane are essential for solubilizing the potassium fluoride and facilitating the reaction.
-
Phase Transfer Catalyst: The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can enhance the reaction rate and yield.
Caption: Troubleshooting workflow for the fluorination step.
Experimental Protocol: Synthesis of N-Methyl Tetrafluorophthalimide
-
In a reaction vessel, combine N-methyl tetrachlorophthalimide, anhydrous potassium fluoride, and a phase transfer catalyst (e.g., tetra(diethylamino) phosphorus bromide) in an aprotic polar solvent (e.g., DMSO).
-
Purge the vessel with nitrogen.
-
Heat the mixture to 110-150 °C for 1-8 hours under a pressure of 0.01-0.5 MPa.
-
Monitor the reaction by Gas Chromatography (GC) for the disappearance of the starting material and intermediates.
-
After completion, cool the reaction mixture. The product can be isolated by filtration to remove inorganic salts, followed by evaporation of the solvent.
| Parameter | Condition | Expected Yield | Reference |
| Fluorinating Agent | Potassium Fluoride (KF) | >90% | |
| Solvent | DMSO or Sulfolane | ||
| Temperature | 135-155 °C | ||
| Reaction Time | 1-8 hours | ||
| Catalyst | Phase Transfer Catalyst (optional but recommended) |
Step 3: Hydrolysis and Decarboxylation
Objective: To convert N-methyl tetrafluorophthalimide to 2,4,5-trifluoro-3-hydroxybenzoic acid.
Q3: The yield of 2,4,5-trifluoro-3-hydroxybenzoic acid is low. What are potential issues in the hydrolysis and decarboxylation step?
A3: This two-part step can be prone to low yields if not carefully controlled.
-
Incomplete Hydrolysis: The phthalimide ring opening requires a strong base, typically sodium hydroxide. Ensure a sufficient excess of base is used and that the reaction is heated to ensure complete hydrolysis.
-
Side Reactions during Hydrolysis: At high temperatures, other fluorine atoms on the ring can be susceptible to nucleophilic substitution by hydroxide, leading to unwanted byproducts. Careful temperature control is crucial.
-
Incomplete Decarboxylation: The decarboxylation is typically achieved by heating the acidified reaction mixture. The pH of the solution and the temperature are key parameters. A pH of 3-4 is often cited as optimal for the subsequent decarboxylation.
-
Product Isolation: The product is often isolated by extraction. Ensure the pH of the aqueous layer is adjusted correctly to protonate the carboxylic acid and minimize its solubility in water before extraction with an organic solvent.
Experimental Protocol: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic Acid
-
Treat N-methyl tetrafluorophthalimide with an aqueous solution of sodium hydroxide (e.g., 10-20 wt%) and heat to facilitate hydrolysis of the imide.
-
After hydrolysis is complete, cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl or H₂SO₄) to a pH of 3-4.
Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | * Incomplete reaction in one or more steps: This can be due to insufficient reaction time, suboptimal temperature, or impure reagents. | * Monitor reaction progress using techniques like HPLC to ensure completion.[1] * Optimize reaction temperature and time based on literature or internal validation. * Ensure all reagents and solvents are of high purity and anhydrous where required. |
| * Side reactions: Formation of undesired byproducts can significantly reduce the yield of the target molecule. | * Carefully control reaction conditions (temperature, pH, stoichiometry) to minimize side reactions. * Refer to the specific side reaction FAQs below for targeted troubleshooting. | |
| * Product loss during workup and purification: This can occur during extractions, crystallization, or chromatography. | * Optimize extraction and purification protocols to minimize loss. * Ensure proper pH adjustment during acidification to fully precipitate the product.[2] | |
| Presence of Impurities in Final Product | * Incomplete methylation: The precursor, 2,4,5-trifluoro-3-hydroxybenzoic acid, may not be fully converted. | * Ensure the use of a sufficient excess of the methylating agent (e.g., dimethyl sulfate).[3] * Optimize reaction temperature and time for the methylation step. * Verify the pH is appropriately controlled during the reaction. |
| * Over-methylation: Methylation of the carboxylic acid group can occur, forming the methyl ester. | * Carefully control the stoichiometry of the methylating agent and the reaction conditions. | |
| * Incomplete hydrolysis: If the synthesis starts from a nitrile precursor, incomplete hydrolysis can leave residual amide or nitrile functionalities. | * Ensure adequate reaction time and acid/base concentration for the hydrolysis step. | |
| * Residual starting materials or intermediates: Inefficient purification can lead to carryover of materials from previous steps. | * Employ effective purification techniques such as recrystallization or column chromatography.[3] * Wash the final product thoroughly to remove any residual reagents or solvents.[2] | |
| Reaction Fails to Initiate or Proceeds Slowly | * Poor quality of starting materials: Impurities in the starting materials can inhibit the reaction. | * Use high-purity, well-characterized starting materials. |
| * Suboptimal reaction conditions: Incorrect temperature, pressure, or solvent can hinder the reaction rate. | * Verify that the reaction is being run under the recommended conditions. * Ensure efficient stirring to promote reaction kinetics. | |
| * Deactivation of catalysts (if applicable): Catalysts can be poisoned by impurities. | * Use fresh, high-quality catalysts. * Ensure the reaction environment is free of catalyst poisons. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the methylation of 2,4,5-trifluoro-3-hydroxybenzoic acid?
A1: The most common side reaction is the incomplete methylation of the hydroxyl group, leading to residual 2,4,5-trifluoro-3-hydroxybenzoic acid in the product mixture. Another potential side reaction is over-methylation, where the carboxylic acid is converted to its methyl ester. Careful control of the stoichiometry of the methylating agent and reaction conditions is crucial to minimize these byproducts.
Q2: How can I monitor the progress of the synthesis reactions?
A2: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the progress of the various steps in the synthesis of this compound.[1] It allows for the quantification of starting materials, intermediates, and the final product, helping to determine the optimal reaction time.
Q3: My final product is discolored. What could be the cause?
A3: Discoloration in the final product can arise from several sources, including the presence of colored impurities from starting materials or side reactions. If certain oxidizing agents are used in precursor synthesis, residual traces can also lead to discoloration.[2] Thorough purification of the final product by methods such as recrystallization or column chromatography can help remove these colored impurities.
Q4: What is a typical overall yield for the synthesis of this compound?
A4: The overall yield can vary significantly depending on the synthetic route and optimization of each step. Some industrial preparations report total mass yields around 55.5%.[4]
Experimental Protocols
Synthesis of this compound from 2,4,5-Trifluoro-3-hydroxybenzoic acid
This protocol is based on general methylation procedures described in the literature.[3][5]
-
Dissolution: In a well-ventilated fume hood, dissolve 2,4,5-trifluoro-3-hydroxybenzoic acid in a suitable solvent, such as dimethyl carbonate, dimethyl sulfoxide, or N,N-dimethylformamide.[5]
-
Methylation: Add a methylating agent, such as dimethyl sulfate, to the solution.[3] The reaction temperature is typically maintained between 100-200 °C.[5]
-
Monitoring: Monitor the reaction progress by HPLC to ensure the complete consumption of the starting material.
-
Workup: After the reaction is complete, remove the solvent. The residue is then hydrolyzed with an alkali solution.
-
Acidification and Extraction: Acidify the aqueous solution to precipitate the product. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the organic extracts and evaporate the solvent. The crude product can be further purified by recrystallization to obtain this compound.
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Potential side reactions during the methylation step.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 5. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4,5-Trifluoro-3-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,5-Trifluoro-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the synthetic route and may include unreacted starting materials, by-products from side reactions, and residual solvents. Positional isomers of fluorobenzoic acid can also be present and are often challenging to separate due to their similar physical properties.[1] During synthesis, colored impurities, potentially from tar-like by-products, can also form.[1][2]
Q2: My purified this compound has a yellowish or brownish tint. How can this color be removed?
A2: Discoloration is typically due to trace organic impurities or by-products from the synthesis.[2] An effective method to remove color is to perform a recrystallization with the addition of a small amount of activated charcoal to the hot solution, which will adsorb the colored impurities.[1] Vacuum sublimation can also be a highly effective technique for obtaining a pure, white crystalline product by separating it from non-volatile colored impurities.[1][2]
Q3: I am experiencing difficulty in crystallizing the product. What steps can I take?
A3: Crystallization problems can arise from several factors, including an inappropriate solvent choice, the presence of impurities that inhibit crystal formation, or a cooling rate that is too rapid.[1] Ensure you are using a solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. If crystallization does not initiate upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Improper solvent choice. - Incomplete removal of impurities. - Co-crystallization of isomers. | - Select a solvent with a significant solubility difference at high and low temperatures. - Perform a second recrystallization. - For persistent isomeric impurities, consider preparative chromatography.[1] |
| Product Oiling Out Instead of Crystallizing | - The solution is supersaturated above the melting point of the impure compound. - Cooling is too rapid. | - Ensure the solution is not overly concentrated. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Poor Recovery After Recrystallization | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.[1] |
| Broad or Depressed Melting Point | - The sample is still impure. - Presence of residual solvent. | - Repeat the purification step (e.g., recrystallization, chromatography). - Dry the sample thoroughly under vacuum to remove any remaining solvent.[1] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the this compound when hot but not when cold. Common solvents for benzoic acids include water, ethanol, or mixtures thereof.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to dry completely under vacuum.
Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: Select an appropriate stationary phase (e.g., silica gel) and a mobile phase (eluent) system that provides good separation of the target compound from its impurities. A typical mobile phase for acidic compounds might be a mixture of hexane and ethyl acetate with a small amount of acetic acid.
-
Column Packing: Prepare a chromatography column with the selected stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Analysis: Monitor the collected fractions using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC or High-Performance Liquid Chromatography - HPLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 80 | Effective for removing most impurities. |
| Recrystallization with Charcoal | 85 (colored) | 98.7 | 78 | Effective for removing color and other impurities. |
| Column Chromatography (Silica Gel) | 85 | >99.5 | 70 | Highly effective for removing closely related impurities.[3] |
| Vacuum Sublimation | 90 | >99.0 | 65 | Good for removing non-volatile impurities.[1] |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Optimizing reaction conditions for 2,4,5-Trifluoro-3-methoxybenzoic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2,4,5-Trifluoro-3-methoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Fluorination Step | Incomplete reaction; moisture in the reaction setup; poor quality of fluorinating agent. | - Ensure anhydrous conditions by thoroughly drying glassware and using dry solvents. - Use fresh, high-purity potassium fluoride. - Increase reaction time or temperature, monitoring by TLC or GC for completion.[1] |
| Incomplete Decarboxylation | Insufficient heating; incorrect pH. | - Ensure the reaction reaches the optimal temperature for decarboxylation (e.g., 145°C with sulfuric acid).[2] - Adjust the pH to the acidic range (pH 3-4) to facilitate the reaction.[3] |
| Side Product Formation during Methylation | Methylation of the carboxylic acid group in addition to the hydroxyl group; use of a harsh methylating agent. | - Use a milder methylating agent like dimethyl carbonate instead of dimethyl sulfate.[4] - Control the stoichiometry of the base and methylating agent carefully. A phenoxide is more nucleophilic than a carboxylate, so limiting the amount of methylating agent can favor O-methylation of the hydroxyl group. |
| Product Discoloration (Yellow or Brown Tint) | Presence of trace impurities or side-products from the multi-step synthesis. | - Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water). - Consider treating the crude product with activated charcoal to remove colored impurities. |
| Difficulty in Product Isolation/Purification | The product may be an oil or a low-melting solid; formation of emulsions during work-up. | - If the product is oily, attempt trituration with a non-polar solvent like hexanes to induce solidification. - For emulsions, add brine during the aqueous wash to break up the emulsion.[5] - Column chromatography can be used for purification if recrystallization is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common industrial starting material is tetrachlorophthalic anhydride.[3] This undergoes a series of reactions including imidization, fluorination, hydrolysis, decarboxylation, and methylation to yield the final product. Another cited starting material is tetrafluorophthalic acid.[4]
Q2: What are the key reaction steps in the synthesis starting from tetrachlorophthalic anhydride?
A2: The synthesis typically involves the following five steps:
-
Reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide.
-
Fluorination of N-methyl tetrachlorophthalimide using an alkali metal fluoride (e.g., potassium fluoride) to yield N-methyl tetrafluorophthalimide.
-
Reaction with sodium hydroxide to open the imide ring and subsequent decarboxylation and acidification to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Methylation of the hydroxyl group using a methylating agent like dimethyl sulfate to form this compound.[3]
-
Acidification to yield the final product.
Q3: What are some less hazardous alternatives to dimethyl sulfate for the methylation step?
A3: Dimethyl carbonate is a greener and less toxic alternative to dimethyl sulfate for the methylation of the hydroxyl group.[4]
Q4: How can I monitor the progress of the individual reaction steps?
A4: The progress of each reaction step can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1][6] These techniques help in determining the consumption of starting materials and the formation of products and intermediates.
Q5: What are the typical reaction conditions for the methylation of 2,4,5-trifluoro-3-hydroxybenzoic acid?
A5: The methylation reaction can be carried out using dimethyl carbonate in a solvent such as water, dimethyl sulfoxide, N,N-dimethylformamide, or toluene. The reaction temperature is typically in the range of 100-200°C, with a reaction time of 5-11 hours.[4]
Data Presentation
Table 1: Optimization of Methylation Reaction Conditions
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Methylating Agent | Dimethyl Sulfate | High | Good | [3] |
| Dimethyl Carbonate | Good | High | [4] | |
| Solvent | Toluene | Good | Good | [4] |
| Dimethyl Sulfoxide (DMSO) | High | Good | [4] | |
| N,N-Dimethylformamide (DMF) | High | Good | [4] | |
| Temperature | 100-120°C | Moderate | Good | [4] |
| 120-180°C | High | High | [4] | |
| >180°C | Decreased | Moderate | [4] | |
| Reaction Time | 5-6 hours | Moderate | Good | [4] |
| 6-8 hours | High | High | [4] | |
| >8 hours | No significant increase | Potential for side products | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic Acid from N-methyl tetrafluorophthalimide
-
Ring Opening: In a suitable reaction vessel, mix N-methyl tetrafluorophthalimide with a sodium hydroxide solution.
-
Heat the mixture to facilitate the ring-opening reaction, which results in the formation of 2,4,5-trifluoro-3-hydroxy sodium phthalate.
-
Decarboxylation and Acidification: After the ring opening is complete, cool the reaction mixture.
-
Acidify the mixture by adding an acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 3-4.[3]
-
Heat the acidified mixture to induce decarboxylation, which yields 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Isolation: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic extract and evaporate the solvent to obtain the crude 2,4,5-trifluoro-3-hydroxybenzoic acid.
Protocol 2: Methylation of 2,4,5-Trifluoro-3-hydroxybenzoic Acid
-
Reaction Setup: In a flask equipped with a stirrer and condenser, dissolve 2,4,5-trifluoro-3-hydroxybenzoic acid in a solvent such as dimethyl carbonate, dimethyl sulfoxide, or N,N-dimethylformamide.[4]
-
Reagent Addition: Add a base (e.g., sodium hydroxide) to the solution, followed by the addition of the methylating agent (e.g., dimethyl carbonate).
-
Reaction: Heat the reaction mixture to 120-180°C and maintain it for 6-8 hours.[4] Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent.
-
Hydrolyze the residue with an alkali solution.
-
Acidification and Extraction: Acidify the aqueous solution to precipitate the product. Extract the this compound with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103450013B - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 4. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid. The primary focus is on preventing the common side reaction of demethylation, which leads to the formation of the 2,4,5-Trifluoro-3-hydroxybenzoic acid impurity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During the synthesis of this compound, my final product is contaminated with a significant amount of the corresponding hydroxybenzoic acid. What is causing this demethylation?
A1: Demethylation of the methoxy group is a known potential side reaction in the synthesis of polyfluorinated aryl methyl ethers. The primary causes include:
-
Harsh Acidic Conditions: Strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃, AlCl₃) used in preceding or work-up steps can cleave the aryl methyl ether bond. For instance, conditions used for the hydrolysis of a nitrile to a carboxylic acid can sometimes simultaneously demethylate a nearby methoxy group.[1]
-
Organometallic Reagents: If your synthesis route involves the formation of a Grignard or organolithium reagent from a bromo- or iodo-2,4,5-trifluoro-3-methoxybenzene intermediate, the organometallic species itself can attack the methoxy group, leading to demethylation. Organolithium reagents like n-butyllithium (n-BuLi) are known to cleave ethers.[2][3]
-
High Temperatures: In some cases, prolonged exposure to high temperatures, especially in the presence of nucleophiles or acidic/basic catalysts, can promote demethylation.
Q2: What is the recommended synthetic strategy to minimize the risk of demethylation?
A2: The most effective and industrially adopted strategy is late-stage methylation . This involves synthesizing the 2,4,5-Trifluoro-3-hydroxybenzoic acid precursor first and then methylating the phenolic hydroxyl group in one of the final steps. This approach ensures that the sensitive methoxy group is not exposed to potentially harsh reagents used in the earlier stages of the synthesis, such as strong acids or organometallic intermediates.[4][5]
Q3: I am performing a late-stage methylation of 2,4,5-Trifluoro-3-hydroxybenzoic acid. What are the best practices to ensure complete methylation and avoid side reactions?
A3: To ensure a successful methylation reaction, consider the following:
-
Choice of Methylating Agent:
-
Dimethyl Sulfate (DMS): This is a powerful and common methylating agent. It is typically used under basic conditions (e.g., NaOH, K₂CO₃). It is crucial to control the stoichiometry and temperature to prevent potential side reactions.[4][6][7]
-
Dimethyl Carbonate (DMC): A greener and less toxic alternative to DMS.[8] It often requires higher temperatures (e.g., 90-160°C) and a base catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) but can provide high yields and selectivity.[9][10]
-
-
Reaction Conditions:
-
Base: Ensure complete deprotonation of the phenolic hydroxyl group by using a suitable base (e.g., potassium carbonate, sodium hydroxide). The carboxylate is less nucleophilic than the phenoxide, leading to preferential O-methylation of the phenol.[11]
-
Temperature: Maintain the recommended temperature for your chosen reagent. For DMS, reactions are often run at moderate temperatures (e.g., 30-45°C), while DMC may require higher temperatures.[6][10]
-
Solvent: Aprotic polar solvents like acetone or DMF are commonly used.
-
-
Monitoring: Track the reaction progress using TLC or HPLC to ensure the disappearance of the starting material and to avoid prolonged reaction times that could lead to side products.
Q4: Can I use a Grignard reaction to synthesize this compound from the corresponding bromo-intermediate?
A4: While technically feasible, this route carries a higher risk of demethylation. The Grignard reagent, being a strong nucleophile and base, can potentially react with the methoxy group of another molecule. If you must use this route, it is critical to use low temperatures (e.g., -78°C) during the formation and subsequent carboxylation of the Grignard reagent to minimize this side reaction. The solvent system can also influence the stability of the Grignard reagent and its reactivity towards the ether linkage.[2][3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the key methylation step, which is critical for avoiding demethylation.
Table 1: Comparison of Methylating Agents for 2,4,5-Trifluoro-3-hydroxybenzoic Acid
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield of Methylated Product (%) | Reference |
| Dimethyl Sulfate (DMS) | NaOH / K₂CO₃ | Water / Acetone | 40 - 60 | 89 - 95 | [6][7] |
| Dimethyl Carbonate (DMC) | DBU | DMC (as solvent) | 90 - 160 | >95 (for similar phenols) | [8][10] |
Table 2: Troubleshooting Guide for Methylation Step
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base or methylating agent. Low reaction temperature. | Ensure at least stoichiometric amounts of base. Use a slight excess of the methylating agent. Increase temperature or reaction time as appropriate, while monitoring for side products. |
| Formation of Methyl Ester | Methylation of the carboxylic acid. | The phenoxide is more nucleophilic than the carboxylate. However, if over-methylation is a concern, consider protecting the carboxylic acid first, or saponify the ester after the methylation step with NaOH, followed by acidification.[6] |
| Product is the demethylated starting material | Ineffective methylation. | Check the quality and amount of your methylating agent and base. Ensure anhydrous conditions if required by the specific protocol. |
Experimental Protocols
Protocol 1: Recommended Synthesis via Late-Stage Methylation with Dimethyl Sulfate (DMS)
This protocol is adapted from established procedures for the methylation of hydroxybenzoic acids.[4][6][7]
-
Deprotonation: In a well-ventilated fume hood, dissolve 2,4,5-Trifluoro-3-hydroxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-2.2 eq). Stir until a clear solution is obtained.
-
Methylation: Cool the solution in an ice bath. Add dimethyl sulfate (1.1-1.3 eq) dropwise, ensuring the temperature does not exceed 40-45°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to reflux for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or HPLC.
-
Work-up (Saponification): To hydrolyze any methyl ester formed as a byproduct, add a solution of sodium hydroxide (1.0 eq) and continue to reflux for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the product precipitates (typically pH < 2).
-
Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Alternative "Green" Methylation with Dimethyl Carbonate (DMC)
This protocol is based on greener chemistry principles for phenol methylation.[8][9][10]
-
Reaction Setup: In a sealed reaction vessel suitable for heating, combine 2,4,5-Trifluoro-3-hydroxybenzoic acid (1.0 eq), dimethyl carbonate (which acts as both reagent and solvent, ~20 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).
-
Heating: Heat the mixture to 90-120°C and stir vigorously. The reaction progress should be monitored by TLC or HPLC. Reaction times can vary from 12 to 48 hours depending on the substrate and temperature.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the excess dimethyl carbonate under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and wash with 1N HCl to remove the DBU catalyst. Then, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization as needed.
Visualizations
Synthesis and Demethylation Pathways
Caption: Comparison of a recommended low-risk synthesis pathway with a high-risk alternative and the common demethylation side reaction.
Troubleshooting Logic for Demethylation
Caption: A decision tree to guide researchers in troubleshooting the presence of demethylated impurities in their product.
References
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 5. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 8. A convenient and safe O-methylation of flavonoids with dimethyl carbonate (DMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unive.it [iris.unive.it]
- 10. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Analysis of Impurities in 2,4,5-Trifluoro-3-methoxybenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analysis of impurities in 2,4,5-Trifluoro-3-methoxybenzoic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides for common analytical challenges, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. Based on a common industrial preparation method starting from tetrachlorophthalic anhydride, potential process-related impurities may include:
-
Starting Materials and Intermediates:
-
Tetrachlorophthalic anhydride
-
N-methyl tetrachlorophthalimide
-
N-methyl tetrafluorophthalimide
-
2,4,5-Trifluoro-3-hydroxybenzoic acid
-
-
By-products:
-
Demethylated Impurity: 2,4,5-Trifluoro-3-hydroxybenzoic acid can be present due to incomplete methylation or demethylation under harsh reaction conditions.[1]
-
Isomeric Impurities: Formation of other positional isomers of trifluoro-methoxybenzoic acid.
-
Incompletely Fluorinated Intermediates: Compounds with a different number of fluorine substituents.
-
-
Reagents and Solvents:
-
Residual solvents used in the synthesis and purification steps.
-
Residual reagents such as thionyl chloride or dimethyl sulfate.[2]
-
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying the main component and known impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. Derivatization is often required for acidic compounds like benzoic acids to make them more volatile.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identifying unknown impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR can provide detailed structural information about impurities, especially for fluorinated compounds. ¹⁹F NMR is highly effective for the analysis of fluorinated pharmaceuticals due to its wide chemical shift range and high resolution.[4]
Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing of this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Silanol Groups | Lower the mobile phase pH to 2.5-3.0 using additives like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress the ionization of residual silanol groups on the stationary phase.[5][6] |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to maintain it in a single ionic form.[6] |
| Column Overload | Reduce the injection volume or dilute the sample concentration.[5] |
| Column Contamination or Void | Use a guard column to protect the analytical column.[7] If contamination is suspected, flush the column with a strong solvent. If a void is suspected, replace the column.[5][8] |
Issue: Retention Time Drift
-
Question: The retention time for my analyte is shifting between injections. What should I do?
-
Answer: Retention time drift can be caused by several factors.
| Potential Cause | Troubleshooting Steps |
| Poor Column Equilibration | Increase the column equilibration time between injections, especially after a gradient run.[9] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and ensure it is properly degassed.[9] |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature.[9] |
| Column Contamination | Matrix components can build up on the column. Implement a robust column wash step at the end of each analytical run.[10] |
GC-MS Analysis
Issue: Poor Peak Shape or No Peak for this compound
-
Question: I am not getting a good peak for this compound using GC-MS. Why is this happening?
-
Answer: Carboxylic acids like this compound are polar and not very volatile, making them challenging for direct GC-MS analysis.
| Potential Cause | Troubleshooting Steps |
| Insufficient Volatility | Derivatization is crucial. Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) or a trimethylsilyl (TMS) ether. Common derivatizing agents include diazomethane, BF₃/methanol, or silylating agents like BSA or BSTFA.[3] |
| Analyte Adsorption | Active sites in the GC inlet or column can lead to peak tailing or loss of analyte. Use a deactivated liner and a column suitable for acidic compounds. |
| Incorrect Temperature Program | Optimize the oven temperature program, starting at a lower temperature and ramping up to ensure proper separation and elution. |
Experimental Protocols
HPLC Method for Purity Analysis
-
Objective: To determine the purity of this compound and quantify related impurities.
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. |
GC-MS Method for Volatile Impurities (with Derivatization)
-
Objective: To identify and quantify volatile and semi-volatile impurities.
| Parameter | Condition |
| Derivatization | To 1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes. |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-500 |
| Sample Injection | 1 µL, splitless mode |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 100-09-4 4-Methoxy-benzoic Acid Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Green Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid. The information is based on established industrial preparation methods, adapted to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common multi-step industrial process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-methyl tetrafluorophthalimide Formation | - Incomplete reaction with alkali metal fluoride.- Suboptimal reaction temperature. | - Ensure the use of a slight excess of the alkali metal fluoride (e.g., Potassium monofluoride).- Maintain the reaction temperature within the optimal range of 135-155 °C.[1] |
| Incomplete Hydrolysis and Decarboxylation | - Incorrect pH for decarboxylation.- Insufficient reaction time or temperature. | - Adjust the pH to be slightly acidic (pH 3-4) to facilitate decarboxylation.[1]- Increase the reaction temperature and monitor the reaction progress by a suitable analytical method (e.g., GC) to ensure completion.[2] |
| Formation of Impurities During Methylation | - Use of hazardous methylating agents like dimethyl sulfate can lead to side products.- Non-selective methylation. | - While industrial processes have used dimethyl sulfate[1], explore greener methylating agents if possible.- Carefully control the stoichiometry of the methylating agent and the reaction temperature. |
| Difficulty in Product Isolation and Purification | - Inefficient extraction from the aqueous phase.- Presence of persistent impurities. | - Use an appropriate organic solvent for extraction, such as ethyl acetate.[2]- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3] |
| Reaction Stalls During Final Acidification | - Incomplete protonation of the carboxylate salt. | - Ensure sufficient addition of a strong acid (e.g., HCl) to lower the pH to around 1.0 for complete precipitation of the product.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the industrial synthesis of this compound?
A1: A common starting material is tetrachlorophthalic anhydride, which undergoes a series of reactions including imidization, fluorine substitution, hydrolysis, decarboxylation, methylation, and acidification to yield the final product.[1] Another approach begins with a tetrafluorophthalimide.[2]
Q2: Are there any "greener" alternatives to the hazardous reagents mentioned in some synthesis routes?
A2: Some patented methods aim to improve the environmental profile by avoiding highly toxic reagents like dimethyl sulfate and tri-n-butylamine.[4] For methylation, less hazardous alternatives to dimethyl sulfate could be explored, such as dimethyl carbonate, although this may require process optimization. The recycling of mother liquor is also a strategy to minimize environmental pollution.[1]
Q3: What are the typical reaction conditions for the fluorination step?
A3: The fluorine substitution reaction is often carried out using an alkali metal fluoride, such as potassium monofluoride. The reaction temperature is typically maintained between 135-155 °C for optimal results.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the various reaction steps can be monitored using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q5: What are the safety precautions I should take during this synthesis?
A5: This synthesis involves hazardous materials and reactions that should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Care should be taken when handling strong acids, bases, and toxic reagents.
Experimental Protocol
The following is a generalized experimental protocol based on a common industrial synthesis route.
Step 1: Synthesis of N-methyl tetrafluorophthalimide
-
React tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide.
-
Carry out a fluorine substitution reaction with an alkali metal fluoride (e.g., potassium monofluoride) at 135-155 °C to obtain N-methyl tetrafluorophthalimide.[1]
Step 2: Hydrolysis and Decarboxylation to 2,4,5-Trifluoro-3-hydroxybenzoic acid
-
Treat the N-methyl tetrafluorophthalimide from Step 1 with sodium hydroxide.
-
Perform decarboxylation and acidification to a pH of 3-4 to yield 2,4,5-Trifluoro-3-hydroxybenzoic acid.[1]
Step 3: Methylation to this compound
-
React the 2,4,5-Trifluoro-3-hydroxybenzoic acid from Step 2 with a methylating agent (e.g., dimethyl sulfate) in the presence of a base.
-
Acidify the resulting sodium salt to obtain this compound.[1]
Step 4: Purification
-
The crude product can be purified by recrystallization from an appropriate solvent.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 2. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: 2,4,5-Trifluoro-3-methoxybenzoic Acid Production
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is lower than expected. Which reaction step is the most common source of yield loss?
A1: Low yield can arise from several steps, but key areas to investigate are the hydrolysis and decarboxylation steps. Incomplete hydrolysis of the N-methyl tetrafluorophthalimide intermediate or inefficient decarboxylation can significantly reduce the overall yield. Ensure that the hydrolysis with sodium hydroxide is complete and that the subsequent acidification and heating for decarboxylation are carried out under optimal conditions.[1] One-pot synthesis methods, while efficient, can sometimes lead to an accumulation of byproducts that may also impact the final yield.[2]
Q2: I am observing significant byproduct formation, particularly an isomer. How can I improve the regioselectivity of my synthesis?
A2: The formation of isomers, such as 4-methoxy-3,5,6-trifluorophthalic acid, is a known challenge.[3] This often occurs during the initial reaction of the tetrafluorophthalimide with an alkali metal hydroxide, which can produce a mixture of salts.[3] To minimize this:
-
Temperature Control: Maintain the reaction temperature strictly within the recommended range (e.g., 75°C to 105°C) during the initial hydrolysis, as higher temperatures can lead to more byproducts.[3]
-
pH Adjustment: Precise pH control during the acidification and decarboxylation steps is crucial for favoring the formation of the desired product.[1]
Q3: The final product is discolored. What is the likely cause and how can I purify it?
A3: Discoloration often indicates the presence of residual reagents or byproducts from the synthesis. If using reagents like iodine, residual traces can discolor the product. A wash with a sodium bisulfite solution can help remove these.[4] For purification, recrystallization is an effective method. This compound has good solubility in hot ethanol and ethyl acetate and is sparingly soluble in cold water.[4] A mixed solvent system like ethanol/water can be particularly effective. Standard chromatography or distillation techniques can also be used for purification.[3]
Q4: I'm having difficulty with the methylation step using dimethyl sulfate. Are there any safety and handling concerns I should be aware of during scale-up?
A4: Yes, dimethyl sulfate is highly toxic and a suspected carcinogen.[2] When scaling up, it is crucial to handle it with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. Some modern synthesis routes aim to avoid highly toxic reagents like dimethyl sulfate, which may be a consideration for improving the environmental and safety profile of the production process.[2]
Q5: My decarboxylation reaction is slow or incomplete. How can I drive it to completion?
A5: Incomplete decarboxylation is a common issue. To improve this step:
-
Acid Concentration: Ensure a sufficient concentration of mineral acid, such as sulfuric acid, is used.[3]
-
Temperature and Time: The reaction may require heating to elevated temperatures (e.g., up to 145°C) and monitoring by a technique like gas chromatography (GC) until completion is confirmed.[3]
-
Solvent: The choice of solvent can also play a role. Toluene has been used in related preparations to remove water azeotropically, which can sometimes help drive reactions to completion.[3]
Data and Experimental Protocols
Summary of Reaction Parameters
| Parameter | Value | Source |
| Melting Point | 105-112 °C | [5][6] |
| Purity (Typical) | >98.0% (GC) | |
| Initial Hydrolysis Temperature | 75-105 °C | [3] |
| Methylation Temperature | Room temperature to 50 °C | [3] |
| Decarboxylation Temperature | Up to 145 °C | [3] |
Experimental Protocol: Synthesis from N-Methyl Tetrafluorophthalimide
This protocol is a generalized procedure based on common synthetic routes.[1][3]
-
Hydrolysis and Hydroxylation:
-
N-methyl tetrafluorophthalimide is reacted with an aqueous solution of sodium hydroxide.
-
The mixture is heated to between 75°C and 105°C. This step opens the imide ring and substitutes one fluorine atom with a hydroxyl group, yielding a mixture of 2,4,5-trifluoro-3-hydroxy sodium benzoate and other related salts.[1][3]
-
-
Decarboxylation and Acidification:
-
Methylation:
-
The 2,4,5-trifluoro-3-hydroxybenzoic acid is then methylated. This can be achieved by reacting it with a methylating agent like dimethyl sulfate in the presence of a base (e.g., sodium hydroxide).[1]
-
This reaction is typically carried out at a controlled temperature, ranging from room temperature up to 50°C.[3]
-
-
Final Acidification and Isolation:
-
After methylation, the reaction mixture is acidified again to precipitate the final product, this compound.[1]
-
The crude product is collected by filtration.
-
-
Purification:
Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Potential Side Reaction Pathway
Caption: Potential side reaction leading to an isomeric byproduct during the hydrolysis step.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis process.
References
- 1. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 2. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 112811-65-1 [chemicalbook.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies commence from highly halogenated precursors. A common industrial method involves a multi-step sequence starting from tetrachlorophthalic anhydride. This process includes imidization, halogen exchange (fluorination), ring-opening, decarboxylation, and methylation.[1][2][3] An alternative approach begins with tetrafluorophthalimide, which undergoes reaction with an alkali metal hydroxide, followed by methylation and hydrolysis.[4]
Q2: What are the critical reaction parameters to control for minimizing by-products?
A2: Throughout the synthesis, strict control of reaction temperature, pH, and stoichiometry of reagents is crucial. For instance, during the reaction of tetrafluorophthalimide with a base, temperatures exceeding 130°C may lead to increased by-product formation.[4] Similarly, the pH during the acidification and decarboxylation steps must be carefully adjusted to ensure efficient conversion and prevent unwanted side reactions.[1][2][3]
Q3: What is a common by-product observed during the methylation step?
A3: The methylation of the hydroxyl group to a methoxy group is a key step. When using methylating agents like dimethyl sulfate, the reaction is typically performed under alkaline conditions. A potential side reaction is the esterification of the carboxylic acid group if it is not in its salt form. Ensuring a sufficiently basic environment favors the methylation of the phenoxide over the carboxylate.
Q4: How can I purify the final this compound product?
A4: Purification of the final product can be achieved through standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water). For more challenging separations of by-products with similar polarities, column chromatography may be employed.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low yield of N-methyl tetrafluorophthalimide from the fluorination reaction.
| Potential Cause | Troubleshooting Action |
| Inefficient Halogen Exchange | Ensure the fluorinating agent (e.g., Potassium monofluoride) is anhydrous and of high purity. Optimize the reaction temperature, as the halogen exchange on aromatic rings often requires elevated temperatures (e.g., 135-155 °C).[1] |
| Substrate Decomposition | Avoid excessively high temperatures, which can lead to decomposition of the starting material or product. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| By-product Formation | Incomplete fluorination can leave chlorinated intermediates in the product mixture. Consider using a higher excess of the fluorinating agent or a more reactive fluoride source. |
Issue 2: Formation of hydroxylated by-products instead of the desired methoxy compound.
| Potential Cause | Troubleshooting Action |
| Incomplete Methylation | Ensure a sufficient molar excess of the methylating agent (e.g., dimethyl sulfate) is used. The reaction should be conducted under sufficiently alkaline conditions to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide. |
| Hydrolysis of Methylating Agent | Add the methylating agent gradually to the reaction mixture to minimize its hydrolysis, especially in aqueous basic solutions. |
| Steric Hindrance | While less common for a methoxy group, significant steric hindrance around the hydroxyl group could slow down the methylation reaction. In such cases, a more reactive methylating agent or harsher reaction conditions might be necessary, with careful monitoring for by-product formation. |
Issue 3: Presence of decarboxylated by-products in the final product.
| Potential Cause | Troubleshooting Action |
| Premature Decarboxylation | The decarboxylation step is typically thermally driven. If the preceding steps are performed at excessively high temperatures, premature loss of the carboxyl group can occur. Adhere to the recommended temperature profiles for each reaction step. |
| Instability of Intermediates | Certain intermediates in the synthesis may be prone to decarboxylation, especially under acidic conditions at elevated temperatures. Carefully control the pH and temperature during workup and purification steps. |
Issue 4: Incomplete hydrolysis of the phthalimide intermediate.
| Potential Cause | Troubleshooting Action |
| Insufficiently Harsh Conditions | Hydrolysis of the N-alkylphthalimide can be slow. Ensure adequate concentration of the acid or base used for hydrolysis and a sufficient reaction time at an appropriate temperature.[4] |
| Formation of Stable Intermediates | The hydrolysis can sometimes stall at the phthalamic acid stage. Harsher conditions, such as higher temperatures or more concentrated acid/base, may be required to drive the reaction to completion.[4] |
Experimental Protocols
Synthesis of 2,4,5-trifluoro-3-hydroxybenzoic acid from N-methyl tetrafluorophthalimide
This protocol is adapted from patent literature and describes a key step in the overall synthesis.
-
Ring Opening and Hydrolysis: In a suitable reaction vessel, dissolve N-methyl tetrafluorophthalimide in a solution of sodium hydroxide. The concentration of the sodium hydroxide solution and the reaction temperature are critical; a temperature range of 75°C to 105°C is recommended to minimize by-product formation.[4] The reaction mixture will contain the sodium salt of 2,4,5-trifluoro-3-hydroxy sodium phthalate.
-
Decarboxylation and Acidification: After the initial reaction is complete, carefully acidify the mixture with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of 3-4.[1][2][3] Heat the acidified solution to induce decarboxylation, which will yield 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Isolation: Cool the reaction mixture and collect the precipitated 2,4,5-trifluoro-3-hydroxybenzoic acid by filtration. Wash the solid with cold water and dry under vacuum.
Methylation of 2,4,5-trifluoro-3-hydroxybenzoic acid
-
Salt Formation: Dissolve the 2,4,5-trifluoro-3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.
-
Methylation: To the solution, add dimethyl sulfate. Control the temperature and stir the mixture until the reaction is complete (monitor by TLC or HPLC).
-
Acidification and Isolation: Acidify the reaction mixture with a mineral acid to precipitate the this compound. Collect the product by filtration, wash with water, and dry.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-purity synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in Fluorination Step (N-methyl tetrafluorophthalimide synthesis)
-
Question: My yield of N-methyl tetrafluorophthalimide from N-methyl tetrachlorophthalimide is consistently low. What are the potential causes and solutions?
-
Answer: Low yields in this fluorination step are often due to moisture or inactive fluorinating agent.
-
Moisture: Ensure all reactants and solvents are anhydrous. The reaction is highly sensitive to water, which can consume the fluorinating agent and lead to side products. Dry your glassware thoroughly and use anhydrous solvents.
-
Inactive Fluorinating Agent: Use a high-quality, dry alkali metal fluoride (e.g., potassium fluoride). Consider spray-dried potassium fluoride for higher reactivity.
-
Reaction Temperature: Ensure the reaction temperature is maintained within the optimal range, typically between 135-155 °C.[1] Lower temperatures can lead to an incomplete reaction, while excessively high temperatures may cause decomposition.
-
Issue 2: Incomplete Hydrolysis of N-methyl tetrafluorophthalimide
-
Question: I am observing unreacted N-methyl tetrafluorophthalimide after the hydrolysis step. How can I ensure the reaction goes to completion?
-
Answer: Incomplete hydrolysis can be addressed by optimizing reaction time, temperature, and the concentration of the base.
-
Reaction Time and Temperature: The hydrolysis of the imide can be slow. Ensure the reaction is heated for a sufficient duration, typically for several hours at temperatures ranging from 30 to 110 °C.[1]
-
Base Concentration: Use an adequate molar excess of the base (e.g., sodium hydroxide or potassium hydroxide) to drive the reaction to completion. A molar ratio of base to the phthalimide of 5-20:1 is often recommended.[1]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.[2]
-
Issue 3: Low Yield During Methylation of 2,4,5-trifluoro-3-hydroxybenzoic acid
-
Question: The methylation of the hydroxyl group is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?
-
Answer: Low methylation yields can stem from suboptimal pH, an insufficient amount of the methylating agent, or side reactions.
-
pH Control: It is crucial to maintain a basic pH (e.g., pH 9-13) during the reaction to ensure the deprotonation of the phenolic hydroxyl group, which increases its nucleophilicity.[2]
-
Methylating Agent: Use a slight excess of the methylating agent, such as dimethyl sulfate, to ensure the complete reaction of the hydroxyl group.[2]
-
Side Reactions: The carboxylic acid can also be methylated to form a methyl ester. This can be hydrolyzed back to the desired carboxylic acid by heating with an aqueous base, followed by acidification.[2]
-
Issue 4: Product Discoloration
-
Question: My final product of this compound is off-white or yellowish. How can I obtain a pure white product?
-
Answer: Discoloration is typically due to organic impurities or by-products from the synthesis.
-
Recrystallization with Activated Charcoal: During the final recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.
-
Solvent Choice for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water is often effective for benzoic acid derivatives.[2]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common impurities in the synthesis of this compound?
-
Answer 1: Common impurities can include unreacted starting materials from any of the steps, partially fluorinated intermediates, the isomeric 4-methoxy-3,5,6-trifluorophthalic acid, and the methyl ester of the final product. Isomeric impurities can be particularly challenging to remove.
-
Question 2: What is the best method to monitor the progress of the synthesis?
-
Answer 2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the consumption of starting materials and the formation of intermediates and the final product at each stage of the synthesis.[3] Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessment.[2]
-
Question 3: What is the recommended method for the final purification to achieve high purity?
-
Answer 3: Recrystallization is a common and effective method for the final purification of this compound. If significant amounts of isomeric or other closely related impurities are present, column chromatography may be necessary.
-
Question 4: What are the key safety precautions to take during this synthesis?
-
Answer 4: This synthesis involves several hazardous reagents and conditions.
-
Corrosive Reagents: Handle strong acids and bases (e.g., sodium hydroxide, sulfuric acid) with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toxic Reagents: Methylating agents like dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood.
-
High Temperatures: Be cautious when running reactions at elevated temperatures.
-
Data Presentation
| Parameter | Step 1: Fluorination | Step 2: Hydrolysis & Decarboxylation | Step 3: Methylation | Overall Yield | Final Purity | Reference |
| Typical Yield | >90% | ~75-85% | >90% | ~55% | >99% | [1] |
| Purity of Intermediate/Product | >98% | >97% | >98% | - | >99.5% (after purification) | [1] |
Experimental Protocols
1. Synthesis of N-methyl tetrafluorophthalimide
-
In a suitable reactor, N-methyl tetrachlorophthalimide is reacted with an alkali metal fluoride, such as potassium fluoride, in a high-boiling solvent.
-
The reaction mixture is heated to 135-155 °C and stirred for several hours.[1]
-
The progress of the reaction is monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and washing.
2. Synthesis of 2,4,5-trifluoro-3-hydroxybenzoic acid
-
The N-methyl tetrafluorophthalimide is subjected to hydrolysis with an aqueous solution of a strong base, such as sodium hydroxide.
-
The reaction mixture is heated to promote the opening of the imide ring and subsequent decarboxylation.
-
After the reaction is complete, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 3-4 to precipitate the 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
The solid product is collected by filtration and washed with water.
3. Synthesis of this compound
-
The 2,4,5-trifluoro-3-hydroxybenzoic acid is dissolved in a suitable solvent, and a base is added.
-
A methylating agent, such as dimethyl sulfate, is added dropwise while maintaining the reaction temperature and a basic pH.
-
The reaction is stirred for several hours until completion, as monitored by HPLC or TLC.
-
The reaction mixture is then acidified to precipitate the crude this compound.
4. High-Purity Purification
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
For highly colored products, treatment with activated charcoal during recrystallization is recommended.
-
The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthesis routes for 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the manufacturing of fluoroquinolone antibacterial agents. The following sections detail the methodologies, present quantitative data for easy comparison, and visualize the synthetic pathways.
Comparison of Synthetic Routes
Two primary synthesis routes are detailed below, starting from different raw materials: tetrachlorophthalic anhydride and tetrafluorophthalic acid. A third, one-pot method is also mentioned in the literature, offering potential advantages in efficiency and safety.
| Parameter | Route 1: From Tetrachlorophthalic Anhydride | Route 2: From Tetrafluorophthalic Acid |
| Starting Material | Tetrachlorophthalic anhydride | Tetrafluorophthalic acid |
| Key Intermediates | N-methyl tetrachlorophthalimide, N-methyl tetrafluorophthalimide, 2,4,5-trifluoro-3-hydroxybenzoic acid | 2,4,5-trifluoro-3-hydroxyphthalic acid salt, 2,4,5-trifluoro-3-hydroxybenzoic acid |
| Methylating Agent | Dimethyl sulfate[1] | Dimethyl carbonate (DMC)[2] |
| Overall Yield | Not explicitly stated | High total reaction yield claimed[2] |
| Product Purity | Not explicitly stated | 89.44% (for the methylation step)[2] |
| Key Advantages | Utilizes a readily available starting material. | Claims to be a green and efficient process with good industrial application prospects.[2] |
| Potential Drawbacks | Involves multiple steps and potentially hazardous reagents. | Starting material may be more expensive. |
| Safety Considerations | Use of dimethyl sulfate, which is highly toxic. | Use of dimethyl carbonate, which is a greener alternative to dimethyl sulfate. |
A newer method claims a one-pot synthesis of this compound, which boasts a shorter reaction period, high yield and purity, and avoids the use of highly toxic reagents like dimethyl sulfate and tri-n-butylamine.[3] This approach is presented as an economical, safe, and environmentally friendly option suitable for industrial-scale production.[3]
Experimental Protocols
Route 1: Synthesis from Tetrachlorophthalic Anhydride
This industrial preparation method involves a multi-step process:[1]
-
Imidization: Tetrachlorophthalic anhydride is reacted with methylamine to form N-methyl tetrachlorophthalimide.
-
Fluorination: The N-methyl tetrachlorophthalimide undergoes a fluorine substitution reaction with an alkali metal fluoride to yield N-methyl tetrafluorophthalimide.
-
Hydrolysis and Decarboxylation: The N-methyl tetrafluorophthalimide is treated with sodium hydroxide to open the ring and subsequently decarboxylated and acidified to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Methylation: The hydroxyl group of 2,4,5-trifluoro-3-hydroxybenzoic acid is methylated using dimethyl sulfate to give this compound sodium salt, which is then acidified.
-
Acyl Chlorination (Optional): The final product can be further reacted with thionyl chloride to produce 2,4,5-trifluoro-3-methoxybenzoyl chloride, another important intermediate.[1]
Route 2: Synthesis from Tetrafluorophthalic Acid
This route is presented as a greener alternative with a high overall yield.[2]
-
Defluorination and Hydroxylation: Tetrafluorophthalic acid is reacted with an alkali to yield a reaction liquid containing 2,4,5-trifluoro-3-hydroxyphthalic acid salt.
-
Decarboxylation and Acidification: The reaction mixture is then acidified to induce decarboxylation, followed by extraction to obtain 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Methylation: 2,4,5-trifluoro-3-hydroxybenzoic acid is reacted with dimethyl carbonate (DMC) in the presence of N,N-diisopropylethylamine (DIPEA) and potassium dihydrogen phosphate in an autoclave at 110°C for 8 hours. After cooling and solvent recovery, the mixture is hydrolyzed with NaOH and then acidified with hydrochloric acid to a pH of 1.0. The product is extracted with ethyl acetate, which is then recovered and dried to yield this compound. In a specific example, this step yielded 30.73g of the product with a purity of 89.44% and a yield of 88.16%.[2]
-
Acyl Chlorination (Optional): The resulting acid can be converted to the corresponding acyl chloride.[2]
Synthesis Pathway Visualizations
Caption: Synthesis of this compound from Tetrachlorophthalic anhydride.
Caption: Synthesis of this compound from Tetrafluorophthalic acid.
References
- 1. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 2. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
- 3. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]
The Evolving Landscape of Quinolone Antibacterials: A Comparative Guide to Derivatives of 2,4,5-Trifluoro-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the continuous exploration of novel antibacterial agents. Quinolones, a class of synthetic broad-spectrum antibiotics, have been a cornerstone of antimicrobial therapy for decades. Their efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1][2] This guide provides a comparative analysis of the potential efficacy of novel quinolones derived from 2,4,5-Trifluoro-3-methoxybenzoic acid against established fluoroquinolones, namely ciprofloxacin and levofloxacin.
Comparative Antibacterial Activity of Standard Fluoroquinolones
To establish a baseline for comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of ciprofloxacin and levofloxacin against a panel of common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key indicator of antibacterial potency.
| Bacterial Species | Gram Stain | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.25 - 2 | 0.5 - 4 |
| Streptococcus pneumoniae | Positive | 1 - 4 | 1 - 2 |
| Enterococcus faecalis | Positive | 1 - 4 | 2 - 8 |
| Escherichia coli | Negative | 0.015 - 0.12 | 0.03 - 0.25 |
| Pseudomonas aeruginosa | Negative | 0.25 - 1 | 1 - 4 |
| Klebsiella pneumoniae | Negative | 0.03 - 0.25 | 0.06 - 0.5 |
Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are a general representation from available literature.
Inferred Efficacy of Quinolones Derived from this compound
The substitution pattern on the quinolone core significantly influences its antibacterial spectrum and potency. The structure of a hypothetical quinolone derived from this compound would possess a unique combination of substituents. Based on established SAR principles, we can infer the following:
-
Fluorine at C-6: The presence of a fluorine atom at the C-6 position is a hallmark of fluoroquinolones and is crucial for high antibacterial activity, primarily through enhancing the inhibition of DNA gyrase.[2]
-
Substituents at C-8: The 2,4,5-trifluoro-3-methoxy substitution on the benzoic acid precursor would likely translate to a complex substituent at the C-8 position of the quinolone ring. Halogen substitution at C-8, such as fluorine, has been shown to improve oral absorption and confer activity against anaerobic bacteria.[3] The methoxy group at the 3-position of the precursor might influence solubility and other pharmacokinetic properties.
-
Impact of Multiple Fluorine Atoms: While a single fluorine at C-6 is beneficial, the impact of additional fluorine atoms at other positions, as in the 2,4,5-trifluoro pattern, is less predictable without direct experimental data. It could potentially enhance cell penetration or binding to the target enzymes, but might also lead to unforeseen toxicity. A new trifluorinated quinolone, CS-940, has shown promising activity against a range of clinical isolates.[4]
Comparison with Ciprofloxacin and Levofloxacin:
-
Against Gram-Negative Bacteria: Ciprofloxacin is renowned for its potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] It is plausible that a novel quinolone with multiple fluorine substitutions could exhibit comparable or even enhanced activity against these pathogens.
-
Against Gram-Positive Bacteria: Levofloxacin generally displays improved activity against Gram-positive bacteria, such as Streptococcus pneumoniae, compared to ciprofloxacin. The substituent at the C-7 position of the quinolone ring is a key determinant of Gram-positive activity.[5] Without knowing the C-7 substituent of the hypothetical quinolone, a direct comparison is difficult. However, the overall electronic effects of the trifluoro-methoxy phenyl ring could influence the molecule's interaction with topoisomerase IV, the primary target in many Gram-positive bacteria.
It is imperative to underscore that these comparisons are based on extrapolations from known SAR data. Rigorous experimental evaluation is essential to confirm the actual antibacterial spectrum and potency of any novel quinolone derivative.
Experimental Methodologies
A standardized and reproducible methodology is critical for the accurate determination of antibacterial efficacy. The following section details the broth microdilution method for MIC determination.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Testing
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent. Following incubation, the wells are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the agent that inhibits visible growth.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the quinolone derivative is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates:
-
Using a multichannel pipette, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add an additional 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This results in a range of antibiotic concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. This brings the total volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolones.
Experimental Workflow for Broth Microdilution MIC Test
Caption: Broth microdilution MIC test workflow.
Conclusion
Further research, including synthesis, in vitro susceptibility testing against a broad panel of bacterial isolates, and in vivo efficacy and toxicity studies, is essential to fully characterize the therapeutic potential of these novel quinolone derivatives. This guide serves as a foundational framework for researchers and drug development professionals to understand the potential of this chemical space and to design future experiments to rigorously evaluate these promising compounds.
References
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 2,4,5-Trifluoro-3-methoxybenzoic Acid Derivatives
A detailed guide for researchers and drug development professionals on the spectroscopic properties of 2,4,5-Trifluoro-3-methoxybenzoic acid and its key derivatives. This document provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and visualizations to aid in structural elucidation and characterization.
This guide offers a comprehensive overview of the spectroscopic characteristics of this compound and its primary derivatives, including its methyl ester and benzoyl chloride. By presenting a side-by-side comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document aims to facilitate the identification and differentiation of these compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, its methyl ester, and its benzoyl chloride derivative. This data is essential for confirming the successful synthesis of these derivatives from the parent acid.
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | ~7.5-7.8 (m, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~11-13 (br s, 1H, COOH) | Specific data not readily available in searched literature. | Specific data not readily available in searched literature. |
| Methyl 2,4,5-Trifluoro-3-methoxybenzoate | ~7.4-7.7 (m, 1H, Ar-H), ~3.9 (s, 3H, Ar-OCH₃), ~3.95 (s, 3H, COOCH₃) | Specific data not readily available in searched literature. | Specific data not readily available in searched literature. |
| 2,4,5-Trifluoro-3-methoxybenzoyl chloride | ~7.6-7.9 (m, 1H, Ar-H), ~4.1 (s, 3H, OCH₃) | Specific data not readily available in searched literature. | Specific data not readily available in searched literature. |
Note: The chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch), ~1280 (C-O stretch), ~1000-1100 (C-F stretch) | 206 [M]⁺ |
| Methyl 2,4,5-Trifluoro-3-methoxybenzoate | ~3000 (C-H stretch), ~1730 (C=O stretch), ~1600, 1490 (C=C stretch), ~1250 (C-O stretch), ~1000-1100 (C-F stretch) | 220 [M]⁺ |
| 2,4,5-Trifluoro-3-methoxybenzoyl chloride | ~3100 (Ar C-H stretch), ~1780 (C=O stretch, acid chloride), ~1590, 1480 (C=C stretch), ~1270 (C-O stretch), ~1000-1100 (C-F stretch) | 224 [M]⁺, 226 [M+2]⁺ (due to ³⁷Cl isotope) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used. For ¹⁹F NMR, a common reference is CFCl₃ (δ = 0.00 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which shows the relative abundance of each ion.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualizing the Spectroscopic Workflow and Analysis
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of deriving structural information from the combined spectroscopic data.
Caption: General workflow for the synthesis and spectroscopic analysis of derivatives.
Caption: Logical flow from spectroscopic data to structural confirmation.
Cost-effectiveness of different 2,4,5-Trifluoro-3-methoxybenzoic acid synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2,4,5-Trifluoro-3-methoxybenzoic acid is a crucial building block in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. This guide provides a comparative analysis of different synthetic methodologies for this compound, focusing on their cost-effectiveness, with supporting experimental data drawn from patent literature.
Comparison of Synthetic Methodologies
The primary synthetic routes to this compound originate from three main starting materials: tetrachlorophthalic anhydride, tetrafluorophthalic acid, and tetrafluorophthalimide. Each route presents a unique set of advantages and disadvantages in terms of cost of raw materials, reaction steps, yields, and the use of hazardous reagents.
Data Summary
The following table summarizes the key quantitative data for the different synthesis methods. It is important to note that direct comparisons are challenging due to variations in reporting standards in the source literature and the frequent reporting of yields for subsequent products rather than the target benzoic acid.
| Parameter | Method 1: From Tetrachlorophthalic Anhydride | Method 2: From Tetrafluorophthalic Acid | Method 3: From Tetrafluorophthalimide |
| Starting Material | Tetrachlorophthalic anhydride | Tetrafluorophthalic acid | N-alkyl tetrafluorophthalimide |
| Starting Material Cost | Relatively low (approx. $12.50 - $26/kg)[1] | High (approx. $95/250g)[2] | High (approx. $64/5g) |
| Key Reagents | Methylamine, Potassium fluoride, Sodium hydroxide, Dimethyl sulfate | Sodium hydroxide, Dimethyl carbonate | Sodium hydroxide, Dimethyl sulfate |
| Overall Yield | Not explicitly stated for benzoic acid. 55.5% for the final 2,4,5-trifluoro-3-methoxybenzoyl chloride.[3] | Stated as "high total reaction yield" but no specific value provided for the benzoic acid.[3] | Not explicitly stated for the overall process. |
| Number of Steps | Multiple steps including imidization, fluorination, hydrolysis, decarboxylation, and methylation.[3] | Fewer steps compared to Method 1; direct hydroxylation and decarboxylation followed by methylation. | Involves hydrolysis, methylation, and decarboxylation. |
| Key Advantages | Low-cost starting material. | "Green and environment-friendly" due to the use of dimethyl carbonate instead of the more toxic dimethyl sulfate.[3] | Potentially fewer steps than starting from the anhydride. |
| Key Disadvantages | Multi-step process, use of toxic dimethyl sulfate. | Very high cost of starting material. | High cost of starting material, use of toxic dimethyl sulfate. |
Experimental Protocols
Below are the detailed experimental methodologies for the key steps in each synthetic route, as described in the cited patents.
Method 1: Synthesis from Tetrachlorophthalic Anhydride
This industrial preparation method involves a multi-step process to convert the inexpensive tetrachlorophthalic anhydride into the desired product.[3]
-
N-methyl tetrachlorophthalimide Formation: Tetrachlorophthalic anhydride is reacted with methylamine.
-
Fluorination: The resulting N-methyl tetrachlorophthalimide is treated with an alkali metal fluoride, such as potassium fluoride, to yield N-methyl tetrafluorophthalimide.
-
Hydrolysis and Decarboxylation: The N-methyl tetrafluorophthalimide undergoes a reaction with sodium hydroxide, leading to the formation of 2,4,5-trifluoro-3-hydroxybenzoic acid after decarboxylation and acidification.
-
Methylation: The 2,4,5-trifluoro-3-hydroxybenzoic acid is then methylated using dimethyl sulfate to produce this compound.
-
Acidification: The final product is obtained after acidification.
Method 2: Synthesis from Tetrafluorophthalic Acid
This method is presented as a more environmentally friendly route.
-
Defluorination and Hydroxylation: Tetrafluorophthalic acid is subjected to a defluorination-hydroxylation reaction with an alkali to yield a 2,4,5-trifluoro-3-hydroxyphthalic acid salt.
-
Decarboxylation and Acidification: The reaction mixture is then acidified to induce decarboxylation, affording 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Methylation: The intermediate is methylated using dimethyl carbonate, a greener alternative to dimethyl sulfate, to give this compound.
Method 3: Synthesis from Tetrafluorophthalimide
This route utilizes a fluorinated starting material that is closer in structure to the final product.
-
Hydrolysis: A tetrafluorophthalimide is reacted with an alkali metal hydroxide. This step produces a mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide.
-
Methylation: The mixture is then reacted with a methylating agent like dimethyl sulfate to yield 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide.
-
Acidification and Decarboxylation: The methylated products are treated with an acid to produce 4-methoxy-3,5,6-trifluorophthalic acid and the target 3-methoxy-2,4,5-trifluorobenzoic acid. The former can be further decarboxylated to increase the yield of the desired product.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical workflow of the described synthetic methods.
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Based on the available data, the choice of synthesis method for this compound presents a trade-off between the cost of starting materials and the complexity and environmental impact of the process.
-
Method 1 (from Tetrachlorophthalic Anhydride): This route is likely the most cost-effective for large-scale industrial production due to the significantly lower price of the starting material. However, it is a lengthy process involving multiple steps and utilizes the hazardous reagent dimethyl sulfate.
-
Method 2 (from Tetrafluorophthalic Acid): This method offers a "greener" approach by using the less toxic dimethyl carbonate and involving fewer steps. The major drawback is the high cost of tetrafluorophthalic acid, which may render it economically unviable for large-scale synthesis unless the price of the starting material decreases significantly.
-
Method 3 (from Tetrafluorophthalimide): Similar to Method 2, this route starts with a more expensive fluorinated precursor. While potentially offering a more direct route than from the chlorinated anhydride, the high cost of the starting material and the use of dimethyl sulfate are significant disadvantages.
For researchers and drug development professionals, the selection of a synthetic route will depend on the scale of the synthesis, cost constraints, and the availability of specialized equipment to handle hazardous materials. While the route from tetrachlorophthalic anhydride appears to be the most industrially established, further research into optimizing the greener route from tetrafluorophthalic acid could be a promising area for future development, provided the cost of the starting material can be addressed. A "one-pot" synthesis method has been mentioned in patent literature which claims high yield and purity while avoiding toxic reagents, but the specifics of this route are not yet widely detailed.[4]
References
- 1. Tetrachlorophthalic anhydride | 117-08-8 [chemicalbook.com]
- 2. 3,4,5,6-Tetrafluorophthalic acid | 652-03-9 | FT36677 [biosynth.com]
- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 4. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]
The Strategic Advantage of 2,4,5-Trifluoro-3-methoxybenzoic Acid in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 2,4,5-Trifluoro-3-methoxybenzoic acid has emerged as a particularly advantageous starting material. Its unique substitution pattern, featuring a trifluorinated phenyl ring coupled with a methoxy group, imparts a range of desirable physicochemical and pharmacological properties to drug candidates. This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their quest for more effective and safer medicines.
Enhanced Physicochemical and Pharmacokinetic Profiles
The incorporation of fluorine atoms and a methoxy group onto the benzoic acid scaffold profoundly influences a molecule's properties, often leading to significant improvements in its drug-like characteristics. The trifluoro substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2,4,5-Trimethoxybenzoic Acid (Non-fluorinated Analog) | Benzoic Acid (Unsubstituted Core) |
| Molecular Weight ( g/mol ) | 206.12[3] | 212.20[4] | 122.12 |
| Calculated LogP | 1.8 | 1.5 | 1.9 |
| pKa | ~2.8 (estimated) | 4.24[5] | 4.20 |
| Metabolic Stability | High | Moderate to Low | Low |
| Binding Affinity (General) | Potentially Enhanced | Variable | Baseline |
The strong electron-withdrawing nature of the fluorine atoms in this compound lowers the pKa of the carboxylic acid group, making it a stronger acid compared to its non-fluorinated counterpart. This can influence its interaction with biological targets and its solubility profile. Furthermore, the carbon-fluorine bond is exceptionally stable, rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended plasma half-life and improved bioavailability of the final drug product.[1]
Superior Performance in the Synthesis of Bioactive Molecules
This compound is a versatile precursor for the synthesis of a wide range of biologically active compounds, most notably fluoroquinolone antibiotics and kinase inhibitors. The presence of multiple fluorine atoms provides a handle for various synthetic transformations and can significantly impact the biological activity of the final molecule.
Case Study: Fluoroquinolone Antibiotics
Fluoroquinolones are a critical class of broad-spectrum antibiotics. The synthesis of potent fluoroquinolones, such as Moxifloxacin, often involves a core structure that can be derived from fluorinated benzoic acids. The trifluorinated and methoxylated phenyl ring of this compound is a key component of the quinolone core, contributing to the antibacterial efficacy and pharmacokinetic profile of these drugs.
Table 2: Representative Comparison of Antibacterial Activity (IC50 in µg/mL)
| Compound Class | Representative Compound | Gram-positive (e.g., S. aureus) | Gram-negative (e.g., E. coli) |
| Fluoroquinolone (from fluorinated precursor) | Moxifloxacin | 0.12 | 0.06 |
| Quinolone (from non-fluorinated precursor) | Nalidixic Acid | 128 | 8 |
The data in Table 2, while not a direct comparison of drugs derived from the exact titular compound versus a non-fluorinated analog, illustrates the significant enhancement in potency observed in fluoroquinolones compared to their earlier, non-fluorinated counterparts. This improvement is, in large part, attributed to the fluorine substitutions on the aromatic ring.
Experimental Protocols
Synthesis of a Key Fluoroquinolone Intermediate
The following is a detailed protocol for a key step in the synthesis of a fluoroquinolone antibiotic, illustrating the utility of a closely related precursor to this compound. This multi-step synthesis ultimately leads to the formation of the core quinolone structure.
Step 1: Synthesis of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This procedure is adapted from established synthetic routes for fluoroquinolones.
Materials:
-
2,4,5-Trifluoro-3-methoxybenzoyl chloride
-
Diethyl malonate
-
Sodium ethoxide
-
Cyclopropylamine
-
Diethyl ether
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Acylation of Diethyl Malonate: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C. After stirring for 30 minutes, add a solution of 2,4,5-Trifluoro-3-methoxybenzoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise. The reaction mixture is stirred at room temperature for 12 hours.
-
Hydrolysis and Decarboxylation: The resulting mixture is then hydrolyzed with an aqueous solution of sodium hydroxide (2.0 eq) at reflux for 4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to pH 1-2, leading to the precipitation of the β-keto acid. The precipitate is collected by filtration, washed with cold water, and dried. The crude product is then decarboxylated by heating at 120°C until gas evolution ceases.
-
Cyclization with Cyclopropylamine: The resulting ketone is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). Cyclopropylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq) are added, and the mixture is heated at 140°C for 6 hours.
-
Saponification: The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 2 hours to saponify the ester.
-
Acidification and Isolation: After cooling, the solution is acidified with hydrochloric acid to precipitate the final product, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The solid is collected by filtration, washed with water, and dried.
Signaling Pathways and Molecular Interactions
Derivatives of this compound are designed to interact with specific biological targets, such as bacterial enzymes or protein kinases, to elicit a therapeutic effect. Understanding these interactions at a molecular level is crucial for rational drug design.
Inhibition of Bacterial DNA Gyrase by Fluoroquinolones
Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The quinolone core, derived from precursors like this compound, is critical for this inhibitory activity.
Inhibition of DNA Gyrase by Fluoroquinolones.
Modulation of Kinase Signaling Pathways
In the context of cancer therapy, derivatives of fluorinated benzoic acids can act as potent kinase inhibitors. These molecules can block the signaling pathways that drive cell proliferation and survival.
Kinase Inhibitor Action on Cell Signaling.
Conclusion
This compound represents a superior building block in drug discovery due to the advantageous properties conferred by its unique substitution pattern. The trifluorination enhances metabolic stability and can improve binding affinity, while the methoxy group provides an additional point for synthetic modification and can influence solubility and target interactions. As demonstrated in the context of fluoroquinolone antibiotics and kinase inhibitors, the use of this and structurally related fluorinated benzoic acids can lead to the development of more potent and effective therapeutic agents. The provided experimental protocol and pathway diagrams offer a practical framework for researchers to leverage the potential of this valuable chemical entity in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Biased Signalling: From Simple Switches to Allosteric Microprocessors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Reactivity of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the benzoic acid scaffold is a powerful strategy in medicinal chemistry, profoundly influencing the molecule's physicochemical properties and, consequently, its biological activity. Understanding the nuanced differences in reactivity among fluorinated benzoic acid isomers is critical for designing effective therapeutic agents and optimizing synthetic routes. This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-fluorinated benzoic acids, supported by experimental data and detailed methodologies.
Acidity (pKa): A Quantitative Comparison
The position of the fluorine atom on the benzene ring significantly impacts the acidity of the carboxylic acid group. This is quantified by the acid dissociation constant (pKa), where a lower pKa value indicates a stronger acid. The electron-withdrawing nature of fluorine stabilizes the resulting carboxylate anion, thereby increasing acidity compared to benzoic acid.
Table 1: pKa Values of Monofluorobenzoic Acid Isomers
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
Data sourced from various chemical suppliers and literature.
The ortho-isomer (2-fluorobenzoic acid) is the most acidic due to the strong inductive effect of the fluorine atom, which is closest to the carboxylic group. The meta-isomer shows an intermediate acidity, while the para-isomer is the least acidic among the fluorinated isomers, though still more acidic than benzoic acid itself.
Esterification: A Look at Reaction Kinetics
Esterification is a fundamental reaction in drug synthesis, often used to create prodrugs or modify solubility. The rate of esterification is influenced by the electrophilicity of the carbonyl carbon in the carboxylic acid, which is in turn affected by the electronic properties of the substituents on the aromatic ring.
A study on the hydrion-catalyzed esterification of monosubstituted benzoic acids with methyl alcohol provides valuable kinetic data.
Table 2: Velocity Constants and Energies of Activation for the Esterification of Fluorobenzoic Acid Isomers
| Compound | Velocity Constant (k) at 25°C | Energy of Activation (E) in calories |
| Benzoic Acid | 2.24 | 15,500 |
| 2-Fluorobenzoic Acid | 3.42 | 15,800 |
| 3-Fluorobenzoic Acid | 3.03 | 15,500 |
| 4-Fluorobenzoic Acid | 2.45 | 15,400 |
The data indicates that the ortho- and meta-fluorobenzoic acids undergo esterification faster than benzoic acid, with the ortho-isomer showing the highest reaction velocity. This can be attributed to the electron-withdrawing inductive effect of the fluorine atom, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on an aromatic ring. The presence of electron-withdrawing groups, such as fluorine, on the ring is crucial for activating it towards nucleophilic attack. The reactivity order in SNAr reactions is often influenced by the ability of the substituent to stabilize the negatively charged intermediate (Meisenheimer complex).
While specific kinetic data for a direct comparison of fluorobenzoic acid isomers in SNAr reactions is sparse in readily available literature, the general principles suggest that isomers with fluorine atoms positioned to best stabilize the intermediate will be more reactive. For instance, in reactions where the carboxylate group participates in activating the ring, the position of the fluorine atom relative to the leaving group and the carboxylate will dictate the reaction rate.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the fluorinated benzoic acid with a standardized solution of a strong base while monitoring the pH.
Materials:
-
Fluorinated benzoic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of the fluorinated benzoic acid and dissolve it in a known volume of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution gently.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Kinetic Study of Esterification by Titration
This protocol allows for the determination of the rate of an acid-catalyzed esterification reaction.
Materials:
-
Fluorinated benzoic acid isomer
-
Anhydrous alcohol (e.g., methanol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Ice bath
-
Thermostated water bath
-
Conical flasks with stoppers
Procedure:
-
Prepare a solution of the fluorinated benzoic acid in the alcohol at a known concentration.
-
Add a catalytic amount of the strong acid.
-
Place the reaction flask in a thermostated water bath to maintain a constant temperature.
-
At regular time intervals (t=0, 15, 30, 60, etc.), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water.
-
Titrate the unreacted carboxylic acid in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.
-
The concentration of the carboxylic acid at each time point can be calculated from the titration data.
-
Plot the concentration of the carboxylic acid versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0. The rate constant can be calculated by fitting the data to the appropriate rate law.
Signaling Pathway and Experimental Workflow Visualization
Fluorinated benzoic acid derivatives are often employed as inhibitors of enzymes involved in disease pathways. A prominent example is the inhibition of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response.
Caption: Inhibition of the COX-2 signaling pathway by a fluorinated benzoic acid derivative.
The following diagram illustrates a typical workflow for evaluating the reactivity of fluorinated benzoic acid isomers.
Caption: Experimental workflow for comparing the reactivity of fluorinated benzoic acid isomers.
A Comparative Guide to the Purity Validation of 2,4,5-Trifluoro-3-methoxybenzoic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The objective is to offer a detailed protocol and comparative data to assist researchers in selecting and implementing a robust analytical method for quality control and drug development processes.
Introduction
This compound is a versatile building block in organic synthesis.[1] Its purity is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a precise and reliable technique for separating and quantifying impurities in pharmaceutical intermediates.[2][3] This guide outlines a validated HPLC method for the purity assessment of this compound and compares its performance against potential alternative starting materials or different batches.
Comparative Analysis of Purity
The purity of this compound is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The following table summarizes hypothetical data from the analysis of three different batches of this compound, demonstrating typical variations in purity and impurity profiles.
| Parameter | Batch A | Batch B (Alternative Supplier) | Batch C (In-house Synthesis) |
| Retention Time (min) | 5.4 | 5.4 | 5.4 |
| Peak Area (%) | 99.85 | 98.90 | 99.50 |
| Impurity 1 (RT 3.2 min) | 0.05% | 0.45% | 0.15% |
| Impurity 2 (RT 4.1 min) | 0.08% | 0.60% | 0.30% |
| Total Impurities (%) | 0.15 | 1.10 | 0.50 |
| Calculated Purity (%) | 99.85 | 98.90 | 99.50 |
Note: Impurity 1 could potentially be a starting material like 2,4,5-trifluoro-3-hydroxybenzoic acid, while Impurity 2 might be a byproduct from the methylation step in the synthesis.[4]
Experimental Workflow and Methodologies
A systematic workflow is essential for accurate and reproducible HPLC analysis. The following diagram illustrates the key steps in the validation of this compound purity.
Caption: A flowchart of the HPLC purity validation process.
This protocol is based on established methods for the analysis of aromatic carboxylic acids and has been adapted for this compound.[5][6][7]
1. HPLC System and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. System Suitability:
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.
4. Calculation of Purity:
The purity of the sample is calculated using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Application in Drug Synthesis
This compound is a crucial intermediate in the synthesis of fluoroquinolone antibiotics. The following diagram illustrates its role as a building block in a generalized synthetic pathway.
Caption: Synthetic pathway illustrating the use of the target compound.
Conclusion
The HPLC method detailed in this guide provides a robust and reliable approach for the purity validation of this compound. Adherence to the experimental protocol and system suitability criteria will ensure accurate and reproducible results, which are essential for maintaining high standards of quality and safety in drug development and manufacturing. The comparative data presented serves as a benchmark for evaluating different sources and batches of this critical synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to Novel Compounds Derived from 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from the versatile building block, 2,4,5-Trifluoro-3-methoxybenzoic acid. This key intermediate is instrumental in the development of new therapeutic agents due to the unique electronic and lipophilic properties conferred by its trifluoro and methoxy substitutions.[1] This document focuses on two primary classes of derivatives: quinolones with potential antimicrobial activity and organotin(IV) complexes investigated for their anticancer properties. While specific quantitative performance data for direct derivatives of this compound are not publicly available in comprehensive reports, this guide offers a comparative overview based on published findings for structurally related compounds, alongside detailed experimental protocols and workflow visualizations to support further research and development.
Quinolone Derivatives: A New Frontier in Antimicrobial Agents
Quinolone derivatives synthesized from this compound have emerged as a promising area of antimicrobial research. These compounds are anticipated to exhibit potent activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Performance
While specific Minimum Inhibitory Concentration (MIC) values for quinolone derivatives of this compound are not detailed in readily available literature, a 2010 study by Zheng H., et al. reported that novel heterocyclic quinolones derived from this acid displayed notable antimicrobial activity. The study indicated "certain antimicrobial activity" against Bacillus subtilis and Staphylococcus aureus.[2][3] For a comprehensive comparison, the following table presents MIC values for well-established quinolone antibiotics against various pathogens.
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Novel Quinolone Derivatives from this compound | Bacillus subtilis | Data not available | Ciprofloxacin | 0.12 - 1.0 |
| Staphylococcus aureus | Data not available | Ciprofloxacin | 0.25 - 2.0 | |
| Escherichia coli | Data not available | Ciprofloxacin | 0.015 - 1.0 | |
| Aspergillus niger | Data not available | Fluconazole | 8 - 64 | |
| Candida albicans | Data not available | Fluconazole | 0.25 - 4.0 |
Note: The MIC values for reference compounds are approximate ranges from various studies and can vary based on the specific strain and testing conditions. The performance of the novel quinolones is expected to be influenced by the specific heterocyclic substitutions.
Experimental Protocol: One-Pot Synthesis of Quinolone Heterocyclic Derivatives
This generalized protocol is based on the methodology reported by Zheng H., et al. for the synthesis of novel quinolone derivatives.
Materials:
-
2,4,5-Trifluoro-3-methoxybenzoyl chloride
-
Ethyl cyanoacetate
-
Substituted amine (e.g., an amino acid)
-
Potassium carbonate (K₂CO₃)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2,4,5-Trifluoro-3-methoxybenzoyl chloride and ethyl cyanoacetate in ethanol. Add a stoichiometric amount of the desired substituted amine and K₂CO₃.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cyclization: After the initial reaction is complete, cool the mixture and add polyphosphoric acid. Heat the mixture to 120-140°C for 2-3 hours to induce cyclization.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.
-
Purification: Filter the crude product, wash with water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified quinolone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Proposed Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Quinolone antibiotics primarily exert their antimicrobial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and recombination.
Caption: Inhibition of bacterial DNA gyrase by quinolone derivatives.
Organotin(IV) Complexes: Potential Anticancer Agents
The synthesis of di- and triorganotin(IV) derivatives of this compound has been reported, with these compounds being investigated for their potential as anticancer agents. The lipophilicity imparted by the fluorinated benzoic acid ligand is thought to enhance cellular uptake and cytotoxicity.
Comparative Cytotoxicity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Organotin(IV) Derivatives of this compound | MCF-7 (Breast) | Data not available | Dibutyltin(IV) dichloride | ~1.5 |
| HeLa (Cervical) | Data not available | Triphenyltin(IV) chloride | ~0.2 | |
| A549 (Lung) | Data not available | Cisplatin | ~5-10 | |
| HL-60 (Leukemia) | Data not available | Doxorubicin | ~0.05-0.5 |
Note: IC₅₀ values for reference compounds are approximate and vary depending on the specific experimental conditions. The cytotoxic potential of the novel organotin complexes is expected to be significant based on the general activity of this class of compounds.
Experimental Protocol: Synthesis of Organotin(IV) Carboxylates
This generalized protocol is based on the synthetic routes described for similar organotin(IV) carboxylates.
Materials:
-
This compound
-
Diorganotin(IV) oxide (e.g., Dibutyltin(IV) oxide) or Triorganotin(IV) chloride (e.g., Triphenyltin(IV) chloride)
-
Toluene
-
Dean-Stark apparatus (for reactions with organotin oxides)
-
Triethylamine (for reactions with organotin chlorides)
-
Methanol
Procedure for Diorganotin(IV) Derivatives:
-
Azeotropic Dehydration: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound and a stoichiometric amount of diorganotin(IV) oxide in toluene.
-
Reaction: Reflux the mixture for 8-12 hours, azeotropically removing the water formed during the reaction.
-
Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Recrystallize the resulting solid from a suitable solvent (e.g., methanol or a toluene/hexane mixture) to yield the purified diorganotin(IV) dicarboxylate.
-
Characterization: Characterize the product using elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR spectroscopy.
Procedure for Triorganotin(IV) Derivatives:
-
Reaction Mixture: Dissolve this compound and a stoichiometric amount of triorganotin(IV) chloride in methanol.
-
Base Addition: Add a slight excess of triethylamine to the mixture to act as a base.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove triethylamine hydrochloride.
-
Purification and Characterization: Dry the organic layer, remove the solvent, and purify the product by recrystallization. Characterize the compound using the spectroscopic methods mentioned above.
Proposed Signaling Pathway: Induction of Apoptosis
Organotin(IV) compounds are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
Caption: Proposed apoptotic pathway induced by organotin(IV) complexes.
Experimental Workflow for Novel Compound Characterization
The following diagram outlines a general workflow for the synthesis, characterization, and biological evaluation of novel compounds derived from this compound.
Caption: General workflow for novel compound characterization.
References
Safety Operating Guide
Proper Disposal of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The following protocol provides essential safety and logistical information for the proper disposal of 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS No. 112811-65-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its associated hazards. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical goggles or safety glasses. A face shield is also recommended.[1] | To prevent serious eye irritation from dust or splashes.[1][2][3] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation.[1][4] |
| Skin and Body | Wear suitable protective clothing to prevent skin exposure.[1][4][5] | To protect against accidental skin contact. |
| Respiratory | In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.[1][4] | To avoid inhalation, which may cause respiratory tract irritation.[1][2][3] |
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.[4] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
Step 1: Evacuate and Secure the Area
-
Evacuate all non-essential personnel from the contaminated area.[1]
-
If the spill is significant, ensure the area is well-ventilated.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the table above.
Step 3: Contain and Clean the Spill
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][3]
Step 4: Decontaminate the Area
-
Once the bulk of the material has been removed, decontaminate the area with a suitable solvent or detergent and wipe clean.
Step 5: Dispose of Contaminated Materials
-
All materials used for cleanup, including contaminated clothing, should be placed in a sealed, labeled container for disposal as hazardous waste.
Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to ensure safety and regulatory compliance.
-
Container: Use a clearly labeled, closable, and corrosion-resistant container for waste collection.[4][6] The container must be kept tightly closed when not in use.[1][2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and strong oxidizing agents.[1][6]
Disposal Procedures
The final disposal of this compound must be conducted by a licensed and approved waste disposal service.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Characterization
-
Consult your institution's Environmental Health and Safety (EHS) office to ensure proper characterization of the waste stream.
Step 2: Neutralization (for small quantities, if permissible)
-
For very small residual amounts, neutralization may be an option, but this should only be performed if sanctioned by your institution's EHS guidelines.
-
Acids can be neutralized by slowly adding a weak base, such as sodium bicarbonate, until the pH is neutral (pH 7).[6] This process should be carried out in a fume hood with appropriate PPE.
Step 3: Professional Disposal
-
The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Options may include sending the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Always follow local, state, and federal environmental regulations for the disposal of chemical waste.[4]
Below is a workflow diagram to guide the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4,5-Trifluoro-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,4,5-Trifluoro-3-methoxybenzoic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and inhalation.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[1] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[2][3][4] Footwear: Fully enclosed shoes are mandatory.[2] |
| Eye Contact | Causes serious eye irritation.[1] | Safety Goggles: Wear chemical splash goggles that meet current safety standards.[1][5] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[1][2] |
| Inhalation | May cause respiratory irritation.[1][6] | Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and vapor inhalation.[1][2] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required. The type of respirator will depend on the potential exposure level.[2][3] |
| Ingestion | Harmful if swallowed.[6] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure risks.
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a chemical fume hood.[2]
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]
-
Assemble all necessary equipment, including spatulas, weigh boats, and appropriate waste containers, before beginning work.[2]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above, ensuring a proper fit.
-
-
Handling the Compound:
-
Post-Handling Procedures:
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7][8][9]
-
Skin Contact: If on skin, wash with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[5][7] If skin irritation occurs, get medical advice/attention.[7]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[7][10] If you feel unwell, call a POISON CENTER or doctor/physician.[7]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[7] Rinse mouth.[7]
-
Spills: Sweep or shovel spills into an appropriate container for disposal, minimizing dust generation.[1] Ensure adequate ventilation.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Dispose of the chemical and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[2]
-
Disposal Method: The waste should be removed by an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][7] Do not let this chemical enter the environment.[7]
Caption: Logical flow for the proper disposal of this compound waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. hsa.ie [hsa.ie]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. gustavus.edu [gustavus.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
